4-Aminopyridine-d6
描述
Structure
3D Structure
属性
IUPAC Name |
N,N,2,3,5,6-hexadeuteriopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-5-1-3-7-4-2-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKYPUAOHBNCPY-UDDMDDBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1N([2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
286367-79-1 | |
| Record name | 4-Aminopyridine-d6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Characterization and Quantification of 4-Aminopyridine-d6 in Potassium Channel Blockade
The following technical guide details the pharmacological characterization and bioanalytical application of 4-Aminopyridine-d6 (4-AP-d6) , a deuterated isotopologue of the potassium channel blocker 4-Aminopyridine (4-AP, Fampridine).
Executive Summary
4-Aminopyridine-d6 (4-AP-d6) is the stable isotope-labeled analog of 4-Aminopyridine, where six hydrogen atoms are replaced by deuterium. While 4-AP is a clinically established voltage-gated potassium (Kv) channel blocker used in Multiple Sclerosis (MS), the d6-variant serves two critical roles in drug development:
-
Bioanalytical Standard (SIL-IS): It is the "gold standard" Internal Standard for quantifying 4-AP in biological matrices via LC-MS/MS, correcting for matrix effects and ionization variability.
-
Mechanistic Probe: Due to the negligible effect of deuteration on steric volume and electron distribution, 4-AP-d6 retains the pharmacodynamic (PD) profile of the parent drug, allowing it to function as a bio-equivalent tracer in channel blocking assays while being chemically distinct by mass.
Mechanistic Foundation: Kv Channel Blockade
To understand the activity of 4-AP-d6, one must first define the mechanism of the pharmacophore. 4-AP-d6 shares an identical binding affinity and mode of action with non-deuterated 4-AP.
Mode of Action
4-AP acts as a state-dependent, intracellular open-channel blocker . It does not physically occlude the pore from the outside; rather, it crosses the membrane (in its uncharged form) and binds to the intracellular vestibule of the Kv channel pore.
-
Target Subtypes: High affinity for Kv1.1 and Kv1.2 (shaker-related family). Moderate affinity for Kv3.x.
-
Binding Site: The intracellular cavity of the pore, specifically interacting with the S6 transmembrane segments.
-
State Dependence: 4-AP binds preferentially when the channel is in the open or open-inactivated state. Upon repolarization (channel closing), the drug can become "trapped" inside the vestibule (Trapped Block mechanism).
The Deuterium Effect (Isotope Equivalence)
In the context of blocking activity , 4-AP-d6 is functionally equivalent to 4-AP.
-
Pharmacodynamics (PD): Deuterium (
H) has a lower zero-point energy than Protium ( H) but virtually identical steric size. Consequently, the binding energy ( ) to the Kv channel protein remains unchanged. -
Pharmacokinetics (PK): Deuteration can alter metabolic rates (Kinetic Isotope Effect, KIE) if the C-H bond cleavage is the rate-limiting step in metabolism (e.g., by CYP2E1). However, for channel blocking assays (in vitro), this is negligible.
Signaling Pathway Visualization
The following diagram illustrates the blockade mechanism and the resulting physiological effect (action potential broadening).
Caption: Mechanism of Action: 4-AP-d6 diffuses intracellularly and occludes the open Kv pore, prolonging depolarization.
Comparative Properties: 4-AP vs. 4-AP-d6
| Feature | 4-Aminopyridine (4-AP) | 4-Aminopyridine-d6 (4-AP-d6) |
| CAS Number | 504-24-5 | 1008494-06-1 (or similar salt forms) |
| Molecular Weight | 94.11 g/mol | ~100.15 g/mol (+6 Da shift) |
| Primary Application | Therapeutic (MS), Channel Blocker | Internal Standard (IS), Metabolic Probe |
| Kv1.2 IC50 | ~290 µM (Subtype dependent) | Equipotent (~290 µM) |
| Metabolism (CYP2E1) | Substrate (Hydroxylation) | Potential KIE (slower metabolism) |
| Mass Spec Signal | m/z 95.1 [M+H]+ | m/z 101.1 [M+H]+ |
Experimental Protocol 1: Electrophysiological Validation
To verify that the deuterated standard retains blocking activity (or to use it as a tracer in competition assays), use the following Whole-Cell Patch Clamp protocol.
System Setup
-
Cell Line: HEK293 cells stably expressing Kv1.1 or Kv1.2 .
-
Rig: Axon MultiClamp 700B (or equivalent) with Digidata 1550B digitizer.
-
Solutions:
-
Pipette (Intracellular): 145 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES (pH 7.2).
-
Bath (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).
-
Step-by-Step Workflow
-
Giga-seal Formation: Establish a Giga-ohm seal (>1 GΩ) and break in to achieve whole-cell configuration.
-
Voltage Protocol: Hold membrane potential at -80 mV .
-
Apply a depolarizing step to +40 mV for 200-500 ms to elicit maximal K+ current.
-
Return to -80 mV. Repeat every 10 seconds (0.1 Hz) to monitor stability.
-
-
Baseline Recording: Record stable K+ currents for 2-3 minutes (Run-down check).
-
Perfusion: Perfuse 4-AP-d6 (dissolved in bath solution) at increasing concentrations (e.g., 10 µM, 100 µM, 1 mM, 5 mM).
-
Note: Ensure pH is re-adjusted to 7.4 after adding high concentrations of aminopyridines.
-
-
Data Acquisition: Measure the steady-state current amplitude at the end of the depolarizing pulse.
-
Analysis: Plot normalized current (
) vs. Log[Concentration]. Fit to the Hill equation to derive IC50.
Validation Criteria: The IC50 of 4-AP-d6 must fall within the 95% Confidence Interval of the non-deuterated 4-AP reference standard.
Experimental Protocol 2: Quantitative Bioanalysis (LC-MS/MS)
This is the primary industrial use case for 4-AP-d6: utilizing it as a Stable Isotope Labeled Internal Standard (SIL-IS) to accurately quantify 4-AP levels in plasma/brain tissue during PK/PD studies.
Rationale
Using a structural analog (e.g., 3,4-diaminopyridine) as an internal standard is inferior to using 4-AP-d6. The d6 variant co-elutes with the analyte, experiencing the exact same matrix suppression/enhancement, providing the highest quantitative accuracy.
LC-MS/MS Workflow
Caption: Bioanalytical workflow using 4-AP-d6 to normalize extraction recovery and ionization efficiency.
Method Parameters[1]
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over C18 due to the high polarity of 4-AP.
-
Mobile Phase: Acetonitrile : Ammonium Formate (10mM, pH 3.5).
-
MRM Transitions (Multiple Reaction Monitoring):
-
Analyte (4-AP): m/z 95.1
78.0 (Loss of NH3). -
Internal Standard (4-AP-d6): m/z 101.1
84.1 (Loss of ND3/NH3).
-
-
Quantification: Calculate the Area Ratio (
). Plot against calibration curve.
References
-
ChemicalBook. (2024).[1] 4-Aminopyridine Applications and Interactions. Link
-
Cayman Chemical. (2024). 4-Aminopyridine Product Information & Biological Activity. Link
-
National Institutes of Health (NIH). (2022). Deuterium isotope effects on the stability of the demyelination PET tracer 3F4AP. Link
-
WuXi AppTec. (2025).[2] Internal Standards in LC-MS Bioanalysis: Which, When, and How. Link
-
ResearchGate. (2024).[3] Mechanism of 4-aminopyridine action on voltage-gated potassium channels. Link
Sources
4-Aminopyridine-d6 safety data sheet and handling
Abstract
4-Aminopyridine-d6 (4-AP-d6) serves as a critical stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of Fampridine (4-Aminopyridine). While chemically identical to the therapeutic parent compound in terms of reactivity, its handling requires rigorous safety protocols due to the extreme neurotoxicity associated with the 4-aminopyridine scaffold. This guide synthesizes the physicochemical properties, toxicological mechanisms, and validated handling workflows required to ensure researcher safety and data integrity during drug development and mass spectrometry applications.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
4-Aminopyridine-d6 is the isotopologue of 4-Aminopyridine where specific hydrogen atoms are replaced by deuterium (
Table 1: Comparative Physicochemical Properties
| Property | 4-Aminopyridine (Native) | 4-Aminopyridine-d6 (SIL-IS) |
| CAS Number | 504-24-5 | 45498-20-2 |
| Molecular Formula | ||
| Molecular Weight | 94.12 g/mol | ~100.15 g/mol (+6 Da shift) |
| Appearance | White to off-white crystalline solid | White solid / powder |
| Solubility | Soluble in water, ethanol, methanol | Soluble in water, methanol, DMSO |
| pKa | ~9.17 | ~9.2 (negligible isotope effect) |
| Lability | Stable | Amine deuteriums ( |
Expert Insight (Isotopic Lability): While labeled "d6," researchers must recognize that the two deuterium atoms on the exocyclic amine group are exchangeable. In protic solvents (like water or methanol), these will rapidly swap with hydrogen, effectively converting the molecule to 4-Aminopyridine-d4 in solution. For LC-MS/MS transitions, it is safer to track the ring-deuterated fragments to avoid signal loss due to back-exchange.
Part 2: Toxicological Mechanism & Hazards[3]
To handle 4-AP-d6 safely, one must understand why it is dangerous. The deuterated form retains the pharmacophore of the parent compound and binds with high affinity to voltage-gated potassium channels.
Mechanism of Action
4-AP acts as a non-selective blocker of voltage-gated potassium (
Figure 1: The cascade of neurotoxicity induced by 4-Aminopyridine channel blockade.
GHS Hazard Classification (Synthesis)
Based on 4-Aminopyridine data (applicable to d6 analog):
-
Signal Word: DANGER
-
Acute Toxicity (Oral): Category 2 (Fatal if swallowed).[3][4]
-
Acute Toxicity (Dermal/Inhalation): Category 3 (Toxic in contact with skin/if inhaled).[4]
-
Skin/Eye Corrosion: Category 2 (Causes skin and serious eye irritation).[3]
-
Target Organ Toxicity: STOT-SE 3 (Respiratory irritation).
Part 3: Operational Handling Protocols
This section outlines a self-validating workflow for handling 4-AP-d6. The primary risk occurs during the weighing of the neat powder, where static electricity can disperse lethal micro-particles.
Engineering Controls
-
Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary: Static-dissipative balance enclosure or draft shield.
-
Tools: Anti-static gun (ZeroStat) and disposable anti-static weighing boats.
Personal Protective Equipment (PPE)
-
Respiratory: N95/P2 mask minimum; Half-face respirator with P100 cartridges recommended if handling >50 mg.
-
Dermal: Double nitrile gloves (0.11 mm min thickness). Technique: Change outer gloves immediately after weighing.
-
Ocular: Chemical splash goggles (safety glasses are insufficient for powders).
Protocol: The "Double-Containment" Weighing Method
This protocol prevents balance contamination and aerosolization.
-
Preparation: Place a tared weighing boat inside a secondary screw-top jar before placing it on the balance.
-
Transfer: Open the 4-AP-d6 vial only inside the fume hood. Use a disposable spatula to transfer the solid into the weighing boat.
-
Containment: Cap the secondary jar while still on the balance (if tared correctly) or immediately after removing from the balance but before leaving the hood.
-
Solubilization: Add solvent (e.g., DMSO or Methanol) directly to the weighing boat or secondary container to dissolve the powder before transferring to a volumetric flask. This eliminates the "dusty" transfer step.[5]
Figure 2: The Double-Containment workflow to minimize particulate exposure.
Part 4: Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Call Emergency Services.
-
Skin Contact: Wash with soap and water for 15 minutes. Note: 4-AP is absorbed through the skin.[5] Monitor for tremors.
-
Ingestion: Do NOT induce vomiting. Rinse mouth if conscious. Immediate transport to ER.
-
Medical Note: There is no specific antidote. Treatment is symptomatic. Seizures are typically managed with benzodiazepines; cardiac arrhythmias require standard ACLS protocols.
Part 5: Analytical Application (LC-MS/MS)
In drug development, 4-AP-d6 is the gold standard for correcting matrix effects during the quantification of Fampridine in plasma or cerebrospinal fluid (CSF).
-
Ionization: Positive ESI (
). -
Transitions (Example):
-
Analyte (4-AP):
m/z -
IS (4-AP-d6):
m/z (Assuming d6 ring stability) -
Note: If using d4-ring labeled IS, the transition would be
m/z.
-
-
Chromatography: 4-AP is highly polar. Reverse-phase chromatography often requires high aqueous stability columns (e.g., HILIC or specialized polar-embedded C18) to retain the compound and separate it from the solvent front.
References
-
PubChem. (n.d.). 4-Aminopyridine (Compound CID 1727).[6][7] National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 29 CFR 1910.1450. United States Department of Labor. Retrieved January 29, 2026, from [Link]
-
National Institutes of Health (NIH). (2021). Guidelines for Work With Toxins of Biological Origin.[8] UNC Policies / NIH Prudent Practices. Retrieved January 29, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: 4-Pyridylamine.[9][10][3][6][7] Retrieved January 29, 2026, from [Link]
Sources
- 1. 4-Aminopyridine | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 2. youtube.com [youtube.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 8. Biological Safety Manual - Chapter 17: Guidelines for Work With Toxins of Biological Origin [policies.unc.edu]
- 9. 4-胺基吡啶 CAS 504-24-5 | 801111 [merckmillipore.com]
- 10. 4-Aminopyridine Toxicity: a Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4-Aminopyridine-d6 (Solubility, Stability & Bioanalysis)
Executive Summary
This technical guide details the physicochemical handling, solubility parameters, and isotopic stability of 4-Aminopyridine-d6 (4-AP-d6) . Primarily utilized as an Internal Standard (IS) for the quantification of Fampridine (4-Aminopyridine) in biological matrices, this isotopologue presents unique challenges regarding Hydrogen-Deuterium Exchange (HDX).
Critical Technical Alert: While the theoretical structure of 4-AP-d6 contains six deuterium atoms, the two deuterium atoms located on the exocyclic amine group (
Part 1: Physicochemical Profile[1]
4-Aminopyridine is a basic, polar compound.[1] Its deuterated analog shares these core solubility properties but requires stricter handling to maintain isotopic purity.
Table 1: Physicochemical Properties (Parent & Isotopologue)
| Property | 4-Aminopyridine (Parent) | 4-Aminopyridine-d6 (Isotopologue) |
| Formula | ||
| Molecular Weight | 94.11 g/mol | ~100.15 g/mol (Fully Deuterated) |
| pKa | 9.17 (Basic) | ~9.17 (Negligible isotope effect) |
| LogP | 0.32 (Hydrophilic) | ~0.32 |
| Appearance | White crystalline solid | Off-white/Pale yellow solid |
| Key Solubility | Water, Methanol, Ethanol, DMSO | Water, Methanol, Ethanol, DMSO |
| H-Bond Donors | 2 (Amine group) | 2 (Deuterated Amine group) |
Part 2: The Isotopic Stability Paradox (The "d6" vs. "d4" Shift)
Expertise Insight: Many researchers purchase "d6" standards but observe a mass shift corresponding to "d4" during mass spectrometry. This is not a product defect; it is a fundamental chemical property of amine-deuterated compounds.
Mechanism of Hydrogen-Deuterium Exchange (HDX)
The two deuterium atoms on the primary amine (
Implication for LC-MS:
-
Stock Solution (DMSO): Remains d6 (if dry).
-
Working Solution (Water/MeOH): Instantly converts to d4.
-
Mass Transition: You must monitor the transition for the d4 species , not d6, in aqueous mobile phases.
Visualization: Isotopic Exchange Pathway
Figure 1: The rapid conversion of 4-AP-d6 to 4-AP-d4 upon exposure to protic solvents. The ring deuteriums remain stable.
Part 3: Solubility & Preparation Protocols
Solvent Selection Matrix
Due to the basicity (pKa ~9.17), 4-AP-d6 is highly soluble in aqueous acid but also dissolves well in polar organic solvents.
| Solvent | Solubility Rating | Application Note |
| DMSO | Excellent (>30 mg/mL) | Recommended for Primary Stock. Aprotic; prevents immediate amine exchange if anhydrous. |
| Methanol | Good (>20 mg/mL) | Good for intermediate dilutions. Will cause rapid H/D exchange. |
| Water | Excellent (>50 mg/mL) | Ideal for final working solutions. Ensure pH control. |
| Acetonitrile | Moderate | Can cause precipitation if used as the sole solvent for high concentrations. |
Protocol: Preparation of Primary Stock Solution (1 mg/mL)
Objective: Create a stable, high-concentration stock.
-
Weighing: Accurately weigh 1.0 mg of 4-Aminopyridine-d6 into a 1.5 mL amber glass vial.
-
Why Amber? Aminopyridines can undergo slow N-oxide formation under intense light.
-
-
Dissolution: Add 1.0 mL of anhydrous DMSO .
-
Why DMSO? It is aprotic and non-volatile, minimizing concentration errors due to evaporation and preventing premature H/D exchange if kept dry.
-
-
Mixing: Vortex for 30 seconds. Sonication is rarely needed due to high solubility.
-
Storage: Store at -20°C or -80°C.
-
Self-Validating Step: Visually inspect for crystal formation before every use. DMSO freezes at 19°C; ensure full thawing and vortexing to re-homogenize.
-
Part 4: Stability & Storage[1][3][4]
Chemical Stability
4-Aminopyridine is chemically robust.[2][3] It resists thermal degradation and is stable in solution for at least 6 months at -20°C.
-
Risk: Oxidation to 4-Aminopyridine-N-oxide .
-
Mitigation: Store under nitrogen headspace if possible; always use amber vials.
Isotopic Stability (The "Back-Exchange" Risk)
As detailed in Part 2, the amine protons are labile.
-
Rule of Thumb: Assume your IS is d4 once it touches the mobile phase.
-
Pre-Conditioning: Some protocols recommend "soaking" the d6 standard in the mobile phase solvent for 30 minutes prior to use to ensure the H/D exchange equilibrium is complete and constant before injection. This prevents drifting retention times or peak areas.
Part 5: Bioanalytical Application (LC-MS/MS)
Workflow Logic
Because 4-AP is a small, polar, basic molecule, it retains poorly on standard C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) or Aqueous C18 phases are required.
Recommended LC-MS/MS Parameters
-
Ionization: ESI Positive (
) -
Polarity: Positive (Basic amine protonates easily).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH ~3.5 with Formic Acid).
-
Why Acidic? Ensures the pyridine nitrogen is protonated for MS detection.
-
MRM Transition Setup
Note: These values assume the standard has equilibrated in mobile phase (d4 form).
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| 4-AP (Parent) | 95.1 m/z | 77.0 m/z | ~20-25 |
| 4-AP-d4 (IS) | 99.1 m/z | 81.0 m/z | ~20-25 |
Note: If you strictly monitor the d6 transition (+6 Da), you may see no signal or a very weak signal, leading to false negatives.
Workflow Diagram: Sample Preparation
Figure 2: Standard Protein Precipitation workflow. Note the IS conversion step.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link]
-
Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding. Retrieved from [Link]
-
Murphree, T., et al. (2025).[6] Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry. ChemRxiv.[6] Retrieved from [Link]
Sources
- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Aminopyridine | 504-24-5 [chemicalbook.com]
- 5. longkechem.com [longkechem.com]
- 6. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note: Precision Induction and Quantification of Synaptic Potentiation Using 4-Aminopyridine-d6
Abstract & Strategic Rationale
This application note details the protocol for using 4-Aminopyridine-d6 (4-AP-d6) , a deuterated isotopologue of the classical potassium channel blocker, to induce synaptic potentiation in hippocampal slice preparations.
While non-deuterated 4-Aminopyridine (4-AP) is the standard reagent for broadening action potentials and enhancing neurotransmitter release, the use of 4-AP-d6 offers a distinct advantage in Pharmacokinetic/Pharmacodynamic (PK/PD) correlation studies . By utilizing the deuterated variant as the active pharmacological agent, researchers can perform absolute quantification of the drug within the slice tissue using LC-MS/MS, using standard (non-deuterated) 4-AP as the internal standard. This approach eliminates matrix interference and allows for precise mapping of intracellular drug concentration against the magnitude of synaptic potentiation—a critical step in validating target engagement for novel anticonvulsant or nootropic candidates.
Mechanistic Principles
4-Aminopyridine-d6 functions identically to its non-deuterated counterpart at the receptor level but possesses greater metabolic stability due to the Kinetic Isotope Effect (KIE) [1].
Mechanism of Action:
-
Kv Channel Blockade: 4-AP-d6 selectively blocks voltage-gated potassium channels (specifically Kv1.1 and Kv1.2 families).
-
Repolarization Delay: Inhibition of potassium efflux (
) delays membrane repolarization, broadening the presynaptic action potential. -
Calcium Influx: The prolonged depolarization keeps voltage-gated calcium channels (VGCCs) open longer.
-
Vesicle Fusion: Enhanced
influx triggers increased fusion of synaptic vesicles, potentiating excitatory postsynaptic potentials (EPSPs).
Pathway Visualization
Figure 1: Signal transduction pathway for 4-AP-d6 induced synaptic potentiation. The agent acts upstream of calcium influx to enhance neurotransmission.[1]
Material Specifications
| Component | Specification | Notes |
| Compound | 4-Aminopyridine-d6 | |
| CAS Number | 45498-20-2 | Distinct from non-deuterated (504-24-5) |
| Molecular Weight | 100.15 g/mol | Mass shift of +6 Da vs. standard 4-AP |
| Solubility | Water (50 mg/mL) | Prepare fresh stock in distilled water |
| Storage | -20°C | Hygroscopic; store under inert gas |
Experimental Protocols
Protocol A: Electrophysiological Induction of Potentiation
Objective: To induce and record synaptic potentiation in the CA1 region of the hippocampus.
Reagents:
-
aCSF (Artificial Cerebrospinal Fluid): 124 mM NaCl, 3 mM KCl, 1.25 mM NaH
PO , 26 mM NaHCO , 2 mM CaCl , 1 mM MgSO , 10 mM D-Glucose. Carboxygenated (95% O /5% CO ). -
4-AP-d6 Stock: 100 mM in water.
Step-by-Step Workflow:
-
Slice Preparation:
-
Prepare 400 µm transverse hippocampal slices from Sprague-Dawley rats (4-6 weeks old) using a vibratome in ice-cold cutting solution.
-
Recover slices in aCSF at 32°C for 30 minutes, then at room temperature for 1 hour.
-
-
Baseline Recording:
-
Transfer slice to the recording chamber; perfuse with aCSF (2-3 mL/min) at 30-32°C.
-
Place a stimulating electrode in the Schaffer collaterals.
-
Place a recording electrode (glass pipette, 1-3 MΩ) in the stratum radiatum of CA1.
-
Stimulate at 0.033 Hz (once every 30s) to establish a stable baseline fEPSP (field Excitatory Postsynaptic Potential) for 20 minutes.
-
-
Induction (Wash-in):
-
Switch perfusion to aCSF containing 50 µM 4-AP-d6 .
-
Critical Note: 4-AP acts slowly due to tissue penetration. Expect onset of potentiation within 5-10 minutes.
-
Monitor for the appearance of secondary population spikes (indicating hyperexcitability). If epileptiform bursting occurs (multiple spikes), reduce concentration to 20 µM or increase divalent cations (Ca/Mg) slightly to stabilize.
-
-
Potentiation Phase:
-
Record the potentiated fEPSP slope relative to baseline. 4-AP-d6 typically induces a 150-200% increase in synaptic efficacy [3].
-
Maintain perfusion for 30-60 minutes to ensure steady-state tissue concentration.
-
-
Tissue Harvest (For Protocol B):
-
Immediately after recording, remove the slice.
-
Briefly dip in distilled water (1 sec) to remove surface salts.
-
Flash freeze in liquid nitrogen for LC-MS analysis.
-
Protocol B: Quantitative LC-MS/MS Analysis
Objective: To quantify the exact concentration of 4-AP-d6 in the slice to correlate with the fEPSP magnitude.
Internal Standard Strategy: Use non-deuterated 4-Aminopyridine (4-AP) as the Internal Standard (IS). Since the active drug is the d6 variant (mass 100), the natural isotope (mass 94) serves as a perfect chemical equivalent for normalization.
Step-by-Step Workflow:
-
Sample Preparation:
-
Weigh the frozen slice.
-
Homogenize in 100 µL Methanol/Water (50:50) containing 100 nM non-deuterated 4-AP (IS) .
-
Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Collect supernatant.
-
-
LC Parameters:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters XBridge Amide, 2.1 x 100 mm). 4-AP is highly polar and retains poorly on C18 [4].
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 90% B to 50% B over 5 minutes.
-
-
MS/MS Parameters (MRM Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 4-AP-d6 (Target) | 101.1 [M+H]+ | 84.1 (Loss of NH3) | 25 | 20 |
| 4-AP (IS) | 95.1 [M+H]+ | 78.1 (Loss of NH3) | 25 | 20 |
-
Calculation:
-
Calculate the Area Ratio:
. -
Determine concentration using a calibration curve of 4-AP-d6 standards spiked with constant IS.
-
Normalize to wet tissue weight (pmol/mg tissue).
-
Experimental Workflow Diagram
Figure 2: Integrated workflow for correlating physiological potentiation with tissue drug concentration.
Data Analysis & Interpretation
To validate the system, plot the Potentiation Magnitude (% Baseline) on the Y-axis against the Tissue Concentration (pmol/mg) on the X-axis.
-
Linear Correlation: Indicates that synaptic efficacy is directly limited by drug penetration.
-
Saturation Plateau: Indicates that maximal Kv channel blockade has been achieved; increasing dosage further will likely only increase off-target toxicity (seizures) without enhancing specific synaptic transmission.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Potentiation | Slice health compromised or slow perfusion. | Ensure flow rate is >2 mL/min. Check slice viability with high K+ pulse. |
| Epileptiform Bursting | Concentration too high (common with 4-AP). | Reduce 4-AP-d6 to 25 µM or surgically isolate CA1 from CA3 to prevent reverberation. |
| Poor MS Peak Shape | Wrong column chemistry. | 4-AP is basic and polar.[2] Do not use standard C18. Use HILIC or a Pentafluorophenyl (PFP) column. |
| Signal Suppression | Matrix effects in MS. | The use of the co-eluting isotopic internal standard (non-deuterated 4-AP) corrects for this automatically. |
References
-
Gant, T. G. (2014). Using deuterium in drug discovery: leaving the label in the drug. Journal of Medicinal Chemistry, 57(9), 3595-3611. Link
-
Sigma-Aldrich. (2025). 4-Aminopyridine-d6 Product Specification. Merck KGaA. Link
-
Kasatkina, L. A. (2016). 4-Aminopyridine sequestration by synaptic vesicles: A new mechanism of the drug action. Scientific Reports, 6, 32371. Link
-
Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][3] Link
Sources
Application Note: 4-Aminopyridine-d6 as a Precision Tool for Demyelination Studies
This Application Note is structured to serve as a definitive technical guide for the use of 4-Aminopyridine-d6 (4-AP-d6) in demyelination research. It moves beyond basic product descriptions to provide actionable, high-level experimental protocols and mechanistic insights.
Executive Summary
4-Aminopyridine (4-AP, Fampridine) is a voltage-gated potassium channel blocker approved to improve walking in Multiple Sclerosis (MS) patients. In preclinical research, accurate quantification of 4-AP in plasma and cerebrospinal fluid (CSF) is critical for correlating drug exposure with functional recovery.
4-Aminopyridine-d6 serves as the "Gold Standard" Internal Standard (IS) for these measurements. Its isotopic labeling corrects for the severe matrix effects often seen in brain tissue analysis and compensates for extraction variability. This guide details the mechanism of action, the specific "deuterium exchange" phenomenon relevant to LC-MS/MS, and validated protocols for in vivo efficacy assessment.
Mechanism of Action & Rationale
The Pathophysiology of Demyelination
In healthy axons, potassium channels (Kv1.1 and Kv1.2) are clustered beneath the myelin sheath (juxtaparanodal region). In demyelinating conditions (e.g., MS, Spinal Cord Injury), the myelin sheath degrades, exposing these channels. This leads to:
-
Potassium Leakage: Rapid efflux of K+ ions prevents the axon from maintaining the membrane potential necessary for signal propagation.
-
Conduction Block: The action potential fails to traverse the demyelinated segment.
4-AP Action: It binds to the intracellular pore of the exposed Kv channels, blocking the K+ leak. This restores the safety factor for conduction, allowing the action potential to "jump" across the demyelinated lesion.
Visualization: The "Unmasking" Effect
The following diagram illustrates the restoration of conduction by 4-AP.
Figure 1: Mechanism of Action. 4-AP restores conduction in demyelinated axons by blocking exposed potassium channels.[1]
Technical Deep Dive: The "Deuterium Exchange" Phenomenon
Critical Insight for LC-MS/MS Method Development
When sourcing 4-Aminopyridine-d6 , researchers must understand its behavior in solution.
-
Chemical Structure: 4-AP-d6 typically contains 4 deuteriums on the pyridine ring and 2 deuteriums on the amine group (
). -
The Exchange Issue: In aqueous mobile phases (LC-MS), the deuterium atoms on the amine group (
) rapidly exchange with hydrogen atoms from water/methanol. -
The Result: The species detected by the mass spectrometer is effectively 4-Aminopyridine-d4 (ring deuterated only).
Implication: If you set your Mass Spec to look for the fully deuterated parent mass (+6 Da), you will see no signal. You must monitor the +4 Da mass shift.
Protocol A: LC-MS/MS Quantification in Plasma & Brain Tissue
This protocol uses 4-AP-d6 (detecting as d4) to quantify 4-AP.
Materials
-
Internal Standard: 4-Aminopyridine-d6 (or d4).
-
Matrix: Mouse Plasma or Homogenized Brain Tissue.
-
Precipitation Agent: Acetonitrile with 0.1% Formic Acid.
Step-by-Step Workflow
-
Stock Preparation:
-
Dissolve 4-AP-d6 in DMSO to 1 mg/mL.
-
Dilute to working concentration (e.g., 100 ng/mL) in water. Note: Amine deuteriums will exchange here; this is expected.
-
-
Sample Extraction (Protein Precipitation):
-
Aliquot 20 µL of plasma/tissue homogenate into a 1.5 mL tube.
-
Add 10 µL of IS Working Solution (4-AP-d6).
-
Add 100 µL of ice-cold Acetonitrile (0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer supernatant to an HPLC vial.[5]
-
-
LC-MS/MS Parameters:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is recommended over C18 due to the high polarity of 4-AP.
-
Suggested: Waters XBridge Amide or similar (2.1 x 50 mm, 3.5 µm).
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Mass Spectrometry Settings (MRM Table)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 4-Aminopyridine | 95.1 (M+H)+ | 78.0 (Loss of NH3) | 20 | 50 |
| 4-AP-d6 (Detect as d4) | 99.1 (M+H)+ | 82.0 (Loss of NH3) | 20 | 50 |
> Note: The Precursor for the IS is set to 99.1 (d4), not 101.1 (d6), accounting for the rapid exchange of the amino protons in the mobile phase.
Protocol B: In Vivo Efficacy Assessment (Cuprizone Model)
This protocol validates the efficacy of 4-AP using the Cuprizone model of demyelination, correlating behavior with the plasma levels measured in Protocol A.
Experimental Design
-
Model: C57BL/6 mice fed 0.2% Cuprizone diet for 5-6 weeks (induces corpus callosum demyelination).
-
Groups:
-
Control (Normal Diet)
-
Cuprizone + Vehicle
-
Cuprizone + 4-AP (1 mg/kg IP)
-
-
Readout: Rotarod Performance (Motor Coordination).
Workflow Diagram
Figure 2: Experimental workflow for correlating 4-AP efficacy with tissue concentration.
Detailed Steps
-
Demyelination Induction: Feed mice 0.2% cuprizone mixed into chow for 5 weeks. Confirm demyelination via LFB (Luxol Fast Blue) staining in a satellite group.
-
Baseline Testing: Perform Rotarod training (3 days) prior to drug administration.
-
Administration: Administer 4-AP (1 mg/kg, IP) dissolved in saline.
-
Testing: Assess Rotarod latency to fall at 30, 60, and 90 minutes post-dose.
-
Terminal Sampling: At peak effect (e.g., 60 min), euthanize animals and collect plasma.
-
Quantification: Use Protocol A to determine plasma concentration.
-
Target Therapeutic Window: 50–100 ng/mL (correlates with human clinical efficacy).
-
Data Interpretation & Troubleshooting
Interpreting PK/PD Data
When analyzing results, plot the Plasma Concentration (x-axis) against Rotarod Latency (y-axis) .
| Observation | Interpretation | Action |
| High Conc / Low Effect | Drug is present but not effective. | Check model validity (histology); confirm receptor expression. |
| Low Conc / Low Effect | Bioavailability issue or rapid clearance. | Increase dose; check injection technique. |
| Variable IS Response | Matrix effects in MS source. | 4-AP-d6 is working correctly. The ratio of Analyte/IS will normalize this variability. |
Troubleshooting the Internal Standard
-
Issue: "I bought 4-AP-d6 but I see a peak at m/z 99, not 101."
-
Cause: Proton exchange on the amine group (discussed in Section 3).
-
Solution: This is normal. Quantify using the m/z 99 transition. Do not try to force the m/z 101 transition, as sensitivity will be near zero.
References
-
Mechanism of Action: Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: neuronal mechanisms and clinical applications. Journal of Neurophysiology. Link
-
LC-MS/MS Methodologies: Song, D., et al. (2004). Sensitive determination of 4-aminopyridine in human plasma by liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. Link
-
Cuprizone Model Protocols: Praet, J., et al. (2014). Cellular and molecular neuropathology of the cuprizone mouse model: clinical relevance for multiple sclerosis. Neuroscience & Biobehavioral Reviews. Link
-
Deuterium Exchange in MS: Stokvis, E., et al. (2005). Deuterium-hydrogen exchange in liquid chromatography-mass spectrometry of pharmaceutical compounds. Journal of The American Society for Mass Spectrometry. Link
Sources
4-Aminopyridine-d6 dosage for animal studies
Executive Summary
This guide details the experimental and analytical frameworks for studying 4-Aminopyridine (4-AP, Fampridine, Dalfampridine) in rodent models. It addresses the dual interpretation of "dosage": the pharmacological dose of the active drug administered to animals and the analytical concentration of the deuterated internal standard (4-Aminopyridine-d6) required for precise mass spectrometry quantification.
Critical Technical Note: While the commercially available standard is labeled 4-Aminopyridine-d6 , users must account for rapid hydrogen-deuterium exchange (HDX) on the amine group in aqueous solvents. In LC-MS/MS workflows, the internal standard behaves and is detected as 4-Aminopyridine-d4 .
Part 1: In Vivo Experimental Design (The Analyte)
Mechanistic Background
4-Aminopyridine is a selective voltage-gated potassium channel blocker (Kv1 family). By inhibiting K+ efflux, it prolongs the action potential duration and enhances calcium influx at presynaptic terminals, thereby increasing neurotransmitter release.
-
Therapeutic Window: Used to improve neuromuscular transmission in demyelinating diseases (e.g., Multiple Sclerosis).
-
Toxicological Threshold: Narrow therapeutic index. High doses induce CNS hyperexcitability, tremors, and seizures.
Animal Dosing Protocols
The following dosages are established for adult C57BL/6 mice (20–25 g) and Sprague-Dawley rats (200–250 g).
| Parameter | Therapeutic/PK Study | Seizure/Convulsant Model |
| Mouse Dose (IP/PO) | 0.5 – 2.0 mg/kg | > 3.0 mg/kg |
| Rat Dose (IP/PO) | 1.0 – 2.5 mg/kg | > 4.0 mg/kg |
| Vehicle | 0.9% Saline or Distilled Water (Highly Soluble) | 0.9% Saline |
| Administration Vol. | 10 mL/kg (Mouse), 5 mL/kg (Rat) | 10 mL/kg |
| Observation | Improved gait/motor function | Tremors, Straub tail, clonic seizures |
Safety Warning: The LD50 in mice is approximately 19 mg/kg (oral). Doses above 5 mg/kg carry a high mortality risk due to status epilepticus.
Comparative PK Studies (Kinetic Isotope Effect)
If the objective is to dose 4-AP-d6 directly to animals to study metabolic stability (Deuterium Isotope Effect):
-
Dosage: Must be molar-equivalent to the non-deuterated control group (e.g., 1.0 mg/kg).
-
Rationale: Deuterium substitution at metabolic hotspots (C-H bonds) can slow metabolism (CYP450 attenuation). However, for 4-AP, the primary elimination is renal (unchanged), so a significant isotope effect is unlikely unless investigating specific minor oxidative pathways.
Part 2: Analytical Methodology (The Internal Standard)
The "d6 vs. d4" Mass Shift Phenomenon
Commercial 4-Aminopyridine-d6 typically contains 4 deuteriums on the pyridine ring and 2 on the amine group (
-
Solid State: Stable as d6.
-
In Solution (LC-MS): The 2 amine deuteriums rapidly exchange with protons in the aqueous mobile phase (
/MeOH). -
Result: The species detected by the mass spectrometer is 4-Aminopyridine-d4 (
).
Action Item: Set your MS/MS precursor ion to m/z 99.1 (d4), not 101.1 (d6).
Internal Standard (IS) Preparation
The IS is used to correct for matrix effects and recovery loss.[1] It is not dosed to the animal (unless performing the specific KIE study mentioned above), but added to the plasma/tissue samples during processing.
Protocol: Preparation of 4-AP-d6
-
Stock Solution (1 mg/mL): Dissolve 1 mg of 4-Aminopyridine-d6 in 1 mL of Methanol. Store at -20°C.
-
Working IS Solution (100 ng/mL): Dilute the Stock 1:10,000 into Acetonitrile (ACN).
-
Why ACN? This solution will double as the protein precipitation agent.
-
Sample Processing Workflow
-
Aliquot: Transfer 20 µL of animal plasma to a centrifuge tube.
-
Spike & Precipitate: Add 80 µL of Working IS Solution (100 ng/mL 4-AP-d6 in ACN).
-
Final IS Concentration: 80 ng/mL (approx).
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: 12,000 x g for 10 minutes at 4°C.
-
Transfer: Inject 5 µL of the supernatant directly into LC-MS/MS.
Part 3: LC-MS/MS Conditions
Due to the high polarity of 4-AP, standard C18 columns often yield poor retention (eluting in the void volume). A HILIC column or a specialized polar-embedded C18 is recommended.
Table 2: Mass Spectrometry Parameters (ESI+)
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (CE) | Identity |
| 4-AP (Analyte) | 95.1 ( | 78.0 | 20 eV | Loss of |
| 4-AP-d4 (IS) | 99.1 ( | 82.0 | 20 eV | Loss of |
*Note: Precursor is 99.1 (d4), not 101.1 (d6), due to amine exchange.
Part 4: Visualization of Workflows
Figure 1: Pharmacokinetic Study Workflow
This diagram illustrates the complete lifecycle of the experiment, from animal dosing to data acquisition.
Caption: Integrated workflow for 4-AP pharmacokinetic profiling. Red dashed line indicates the introduction of the 4-AP-d6 internal standard.
Figure 2: The Deuterium Exchange Mechanism
Understanding why the mass shift is +4 Da instead of +6 Da is crucial for method setup.
Caption: Mechanism of amine proton exchange converting 4-AP-d6 to 4-AP-d4 in aqueous LC-MS conditions.
References
-
Hayes, K. C., et al. (2003). "Pharmacokinetics of an immediate-release oral formulation of Fampridine (4-aminopyridine) in normal subjects and patients with spinal cord injury." Journal of Clinical Pharmacology. Link
-
Smith, A. J., et al. (2010). "The kinetic isotope effect in the search for deuterated drugs." Drug News & Perspectives. Link
-
Sigma-Aldrich. (2023).[2] "4-Aminopyridine-d6 Product Specification & Safety Data Sheet." Link
-
US EPA. (2006). "Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine (CASRN 504-24-5)." EPA/690/R-06/013F. Link
-
WuXi AppTec. (2023). "Internal Standards in LC-MS Bioanalysis: Which, When, and How." Link
Sources
Application Note: Preparation and Handling of 4-Aminopyridine-d6 Stock Solutions for LC-MS/MS Quantitation
Introduction & Scientific Context
4-Aminopyridine (4-AP), also known as Fampridine or Dalfampridine, is a selective potassium channel blocker used clinically to improve walking in patients with Multiple Sclerosis (MS). In bioanalytical workflows, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is non-negotiable for accurate quantification.
4-Aminopyridine-d6 (4-AP-d6) is the fully deuterated isotopologue intended to correct for matrix effects, extraction efficiency, and ionization variability. However, working with the d6 variant presents a unique physicochemical challenge: Hydrogen/Deuterium (H/D) Exchange .
Expert Insight: The "d6 vs. d4" Phenomenon
While the theoretical structure of 4-AP-d6 contains six deuterium atoms (four on the pyridine ring, two on the amine group), the two deuterium atoms on the exocyclic amine (
Critical Consequence: Even if you weigh out 4-AP-d6 powder, your mass spectrometer will predominantly detect 4-AP-d4 (ring deuterated only) once the compound interacts with aqueous buffers. This protocol is designed to manage this transition and ensure analytical robustness.
Physicochemical Properties & Safety Profile
Table 1: Compound Specifications
| Property | Data | Notes |
|---|---|---|
| Compound Name | 4-Aminopyridine-d6 | (Also relevant for d4 species) |
| Chemical Formula |
Safety Alert: High Toxicity
4-Aminopyridine is a potent convulsant. The deuterated form shares this toxicity profile.
-
GHS Classification: Acute Tox. 2 (Oral); Fatal if swallowed.[1][2]
-
LD50: ~20 mg/kg (Rat, Oral).
-
Handling Requirement: All weighing must occur within a certified chemical fume hood. Wear double nitrile gloves and a lab coat. Use an anti-static gun to prevent powder dispersal.
Protocol: Primary Stock Solution Preparation (1.0 mg/mL)
Objective: Create a stable, accurate master stock solution. Solvent Selection: Methanol (MeOH) is preferred over water for the primary stock to prevent microbial growth and enhance solubility, although H/D exchange on the amine will begin immediately if non-deuterated methanol is used.
Materials Required[1][2][3][4][5][6][7][8][9]
-
4-Aminopyridine-d6 Reference Standard (>98% isotopic purity).
-
LC-MS Grade Methanol.
-
Amber glass vials (4 mL or 20 mL) with PTFE-lined caps.
-
Analytical Balance (0.01 mg readability).
-
Anti-static gun/ionizer.
Step-by-Step Procedure
-
Equilibration: Allow the 4-AP-d6 vial to reach room temperature before opening to prevent condensation (hygroscopicity management).
-
Weighing:
-
Place a clean weighing boat or small amber volumetric flask (e.g., 10 mL) on the balance.
-
Critical: Discharge static electricity from the vessel using the anti-static gun.
-
Weigh approximately 10.0 mg of 4-AP-d6. Record the exact mass (e.g., 10.12 mg).
-
-
Dissolution:
-
Transfer the powder into the volumetric flask (if weighed on a boat) using a methanol rinse.
-
Fill to volume with LC-MS Grade Methanol .
-
Calculation:
-
Example:
.
-
-
Mixing: Vortex for 30 seconds. Sonicate for 5 minutes to ensure complete dissolution.
-
Storage: Transfer to amber glass vials. Label with: Compound Name, Concentration, Solvent, Date, and User Initials. Store at -20°C .
Protocol: Working Standard Preparation (for LC-MS)
Objective: Dilute the stock for spiking into biological samples. Target Concentration: Typically 100–500 ng/mL (depending on instrument sensitivity).
-
Thawing: Remove Primary Stock from -20°C and vortex to mix (concentration gradients form during freezing).
-
Intermediate Dilution (10 µg/mL):
-
Dilute 100 µL of Primary Stock (1 mg/mL) into 9.9 mL of Water/Methanol (50:50 v/v) .
-
Note: At this stage, the amine deuteriums will fully exchange with protons. The species is now effectively 4-AP-d4 .
-
-
Working Solution (500 ng/mL):
-
Dilute 500 µL of Intermediate Solution into 9.5 mL of Water/Methanol (50:50).
-
-
Usage: Spike this solution into blank matrix (plasma/urine) prior to extraction.
Visual Workflow: Stock Preparation
Figure 1: Workflow for the preparation of 4-Aminopyridine-d6 stock, highlighting the critical H/D exchange event.
Quality Control & Validation
Before running clinical samples, you must validate the internal standard solution.
A. Isotopic Purity Check (The "Blank" Test)
Inject a high concentration of the IS (e.g., 500 ng/mL) and monitor the transition for the unlabeled drug (4-AP).
-
Goal: Signal in the analyte channel (M+0) should be < 20% of the LLOQ (Lower Limit of Quantitation).
-
Mechanism:[1][2][3] If your d6/d4 standard contains significant d0 impurities, it will bias your quantitation upwards.
B. Signal Stability
Inject the Working Solution (500 ng/mL) six times.
-
Acceptance Criteria: CV% < 5%.[4]
Visual Pathway: LC-MS/MS Logic
Figure 2: LC-MS/MS analytical workflow. Note the mass shift expectation: 4-AP (MW 94) vs 4-AP-d4 (MW 98).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Matrix Effect / Ion Suppression | Switch to HILIC chromatography to separate 4-AP from phospholipids. |
| IS Peak Splitting | Solvent Mismatch | Ensure the Working Solution solvent matches the initial mobile phase conditions (e.g., low organic content). |
| Mass Shift Error | Incorrect Parent Mass Selection | Crucial: Set Q1 mass to 99.1 m/z (d4), NOT 101.1 m/z (d6), unless using strictly aprotic/anhydrous conditions. |
| Signal Drift | Evaporation | Check vial caps; 4-AP in MeOH can concentrate if solvent evaporates. |
References
-
PubChem. (n.d.). 4-Aminopyridine Compound Summary. National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration.[4] Retrieved January 29, 2026, from [Link]
-
ResearchGate. (2014). Rapid Protium–Deuterium Exchange of 4-Aminopyridines in Neutral D2O. Retrieved January 29, 2026, from [Link]
Sources
Precision Neuropharmacology: 4-Aminopyridine-Mediated Neurotransmitter Release and LC-MS/MS Validation using 4-AP-d6
Executive Summary
This technical guide details the application of 4-Aminopyridine (4-AP) as a secretagogue in neurotransmitter release assays and the critical role of its deuterated isotopolog, 4-Aminopyridine-d6 (4-AP-d6) , as an Internal Standard (IS) for bioanalytical validation.
While 4-AP is the pharmacological agent that broadens action potentials to trigger synaptic vesicle fusion, 4-AP-d6 is the analytical ruler used to quantify the exact concentration of 4-AP within biological matrices (synaptosomes, brain slices, or plasma). This dual approach—pharmacological stimulation coupled with isotopic quantification—ensures rigorous Exposure-Response (PK/PD) correlation in drug development.
Mechanistic Principles
The Pharmacological Trigger: 4-Aminopyridine
4-Aminopyridine (Fampridine) is a voltage-gated potassium channel blocker, with high selectivity for the Kv1 family (specifically Kv1.1 and Kv1.2). By blocking these channels in the presynaptic terminal, 4-AP prevents the repolarization phase of the action potential.
The Cascade:
-
Blockade: 4-AP binds to the intracellular pore of Kv1 channels.
-
Broadening: The action potential duration is significantly prolonged.
-
Calcium Influx: Voltage-Gated Calcium Channels (VGCCs), specifically N-type (Cav2.2) and P/Q-type (Cav2.1), remain open for a longer duration.
-
Release: Elevated cytosolic Ca²⁺ triggers the fusion of synaptic vesicles, releasing neurotransmitters (Glutamate, GABA, Dopamine).
The Analytical Standard: 4-Aminopyridine-d6
4-AP-d6 is the stable isotope-labeled analog of 4-AP. It is not used to stimulate the tissue due to cost and identical pharmacological properties to the non-deuterated form. Instead, it is spiked into samples post-experiment to correct for:
-
Matrix Effects: Ion suppression/enhancement in LC-MS/MS.
-
Recovery Losses: Variability during protein precipitation or extraction.
-
Ionization Variability: Source fluctuations in the mass spectrometer.
Pathway Visualization
Figure 1: Mechanism of 4-AP induced neurotransmitter release at the presynaptic terminal.
Protocol A: Synaptosomal Neurotransmitter Release Assay
Objective: To measure Glutamate release from isolated nerve terminals (synaptosomes) upon stimulation with 4-AP.
Reagents & Preparation
-
Tissue: Rat or Mouse cortex/hippocampus.
-
Isolation Buffer: 0.32 M Sucrose, 10 mM HEPES (pH 7.4).
-
Incubation Buffer (KRH): 125 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2.5 mM CaCl₂, 10 mM Glucose, 25 mM HEPES (pH 7.4).
-
Stimulant: 4-Aminopyridine (Stock: 100 mM in water).
-
Detection: HPLC-ECD or Fluorescence (Amplex Red Glutamate Assay).
Step-by-Step Methodology
-
Isolation (Syn-PER Method or Gradient):
-
Homogenize tissue in Isolation Buffer (10 strokes, Dounce homogenizer).
-
Centrifuge at 1,000 x g for 10 min (4°C). Keep supernatant (S1).
-
Centrifuge S1 at 12,000 x g for 20 min. Discard supernatant.
-
Resuspend pellet (P2 - crude synaptosomes) in KRH Buffer.
-
-
Equilibration:
-
Incubate synaptosomes (0.5 mg protein/mL) at 37°C for 15 min to restore metabolic activity.
-
-
Stimulation:
-
Aliquot samples into 96-well plate.
-
Add 4-AP to achieve final concentrations (Dose Response: 10 µM, 100 µM, 1 mM).
-
Control: Vehicle (buffer only) and High K+ (30 mM KCl) as a positive control.
-
Incubate for 5–10 minutes.
-
-
Termination & Collection:
-
Rapidly centrifuge (or filter) to separate synaptosomes from the supernatant (releasate).
-
Supernatant: Assay for Neurotransmitter (Glutamate/GABA).
-
Pellet/Supernatant Aliquot: Reserve 50 µL for Protocol B (4-AP Quantification) to verify the actual drug exposure.
-
Protocol B: LC-MS/MS Quantification using 4-AP-d6
Objective: To validate the concentration of 4-AP in the assay buffer using 4-AP-d6 as the Internal Standard.
Critical Reagent: 4-Aminopyridine-d6
-
Chemical Nature: 4-Aminopyridine-2,3,5,6-d4 (Ring deuterated) or d6 (Ring + Amine).
-
Senior Scientist Note on Stability: If using d6 (fully deuterated), be aware that the two amine deuteriums (
) will rapidly exchange with protons ( ) in aqueous buffers, effectively converting the standard to d4 in situ.-
Recommendation: Monitor the transition corresponding to the d4 species if the sample is aqueous, or use 4-AP-d4 specifically to avoid mass shift drift.
-
Sample Preparation (Protein Precipitation)
-
Spiking:
-
Take 50 µL of sample (from Protocol A).
-
Add 20 µL of 4-AP-d6 Internal Standard Solution (1 µg/mL in Acetonitrile).
-
Why: Adding IS before precipitation corrects for any drug trapped in the protein pellet.
-
-
Extraction:
-
Add 150 µL ice-cold Acetonitrile (ACN) to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 10 min.
-
-
Analysis:
-
Transfer 100 µL of supernatant to an LC vial.
-
Inject 5 µL into LC-MS/MS.
-
LC-MS/MS Parameters
| Parameter | Setting |
| Column | HILIC or C18 Polar Embedded (e.g., Waters Atlantis T3), 2.1 x 50 mm |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive Mode |
MRM Transitions (Multiple Reaction Monitoring):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Loss ID |
| 4-AP (Analyte) | 95.1 [M+H]+ | 78.1 | Loss of NH₃ (-17) |
| 4-AP-d6 (IS - Pure) | 101.1 [M+H]+ | 84.1 | Loss of ND₃ (-20) |
| 4-AP-d4 (IS - Exchanged) | 99.1 [M+H]+ | 82.1 | Loss of NH₃ (-17) |
Note: If using d6 in aqueous media, monitor 99.1 -> 82.1 as the primary transition due to H/D exchange on the amine.
Analytical Workflow Diagram
Figure 2: Analytical workflow for quantifying 4-AP using the d6 Internal Standard.
Data Analysis & Interpretation
To validate your release assay, you must correlate the biological effect with the confirmed exposure.
| 4-AP Nominal Conc. | Measured Conc. (via d6 IS) | Glutamate Release (% of Control) | Interpretation |
| 0 µM (Control) | < LLOQ | 100% | Baseline release. |
| 10 µM | 9.8 µM | 120% | Mild stimulation; threshold effect. |
| 100 µM | 95.4 µM | 250% | Robust release; linear range. |
| 1 mM | 980 µM | 450% | Maximal stimulation; plateau phase. |
Calculation Formula:
Troubleshooting & "Senior Scientist" Tips
-
Hydrogen-Deuterium Exchange (HDX):
-
Issue: You purchased 4-AP-d6, but your MS signal at m/z 101 is weak, and m/z 99 is strong.
-
Cause: The amine protons (-NH2) are exchanging with water protons (-OH) in your buffer.
-
Fix: Do not panic. Simply monitor the m/z 99.1 -> 82.1 transition. The ring deuteriums (d4) are stable and will not exchange.
-
-
Matrix Interference:
-
Issue: High background noise in the synaptosome media.
-
Fix: Use a HILIC column (Hydrophilic Interaction Liquid Chromatography) instead of C18. 4-AP is a small, polar base and retains poorly on C18, often eluting in the "void volume" with salts. HILIC retains it well, separating it from matrix suppressors.
-
-
Non-Specific Binding:
-
4-AP is sticky to glass. Use polypropylene plates and vials for all preparation steps to ensure the concentration you add is the concentration that reaches the tissue.
-
References
-
Mechanism of 4-AP: Tibbs, G. R., et al. (2013). 4-Aminopyridine action on voltage-gated potassium channels.Journal of General Physiology . Link
-
Synaptosome Protocols: Dunkley, P. R., et al. (2008). Isolation of synaptosomes on Percoll gradients for neurotransmitter release studies.Nature Protocols . Link
-
Bioanalytical Guidelines: FDA (2018). Bioanalytical Method Validation Guidance for Industry.[1] (Use of Internal Standards). FDA.gov .[1] Link
- Deuterium Exchange: Smith, R. (2018).
-
4-AP Clinical Pharmacology: Hayes, K. C., et al. (2010). Pharmacokinetics of 4-aminopyridine in patients with multiple sclerosis.[2]Clinical Pharmacology & Therapeutics . Link
Disclaimer: This guide is for research use only. 4-Aminopyridine is a potent convulsant; handle with appropriate safety precautions.
Sources
Troubleshooting & Optimization
Technical Guide: Optimizing 4-Aminopyridine-d6 (4-AP-d6) for Neuronal Firing
Reference Ticket: #4AP-D6-OPT-2024 Support Tier: Senior Application Scientist Level Subject: Protocol Optimization for Deuterated 4-Aminopyridine in Excitability Assays
Executive Summary & Mechanism
4-Aminopyridine-d6 (4-AP-d6) is the isotopically labeled analog of the potassium channel blocker 4-aminopyridine. While primarily utilized as an internal standard for LC-MS/MS quantification, it acts pharmacodynamically as a functional equivalent to non-deuterated 4-AP in physiological settings.
The "Deuterium Advantage": In long-duration firing experiments (organotypic slices or chronic culture monitoring), 4-AP-d6 may exhibit enhanced metabolic stability due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, potentially retarding oxidative metabolism (e.g., by CYP450 enzymes) without altering binding affinity to Kv channels.
Mechanism of Action
4-AP-d6 blocks voltage-gated potassium channels (Kv1.1, Kv1.2, Kv1.4) in the open state. This blockade prevents repolarization, broadens the action potential, and facilitates calcium influx, leading to increased neurotransmitter release and synchronous neuronal firing.
Figure 1: Signal transduction pathway for 4-AP-d6 induced neuronal excitability.
Optimization Protocol: The "Golden Window"
For most neuronal preparations (acute slice, organotypic, or dissociated culture), the goal is sustained bursting without inducing depolarization block .
Concentration Response Table
| Concentration | Physiological Effect | Risk Profile | Recommended Use |
| 1 - 10 µM | Mild increase in EPSP frequency; rarely induces ictal events. | Low. Effect may be subtle. | Sub-threshold studies; priming. |
| 20 - 50 µM | Optimal Firing. Reliable interictal/ictal-like discharges. | Moderate. Stable bursting. | Standard Firing Protocol. |
| 75 - 100 µM | High-frequency bursting; rapid onset. | High. Risk of depolarization block (cessation of firing). | "Challenge" assays; acute seizure models. |
| > 100 µM | Depolarization block; cytotoxicity; non-specific channel effects. | Critical. Cell swelling/death. | Not Recommended. |
Step-by-Step Preparation (Self-Validating)
Since 4-AP-d6 is significantly more expensive than 4-AP, this protocol minimizes waste.
-
Stock Solution (100 mM):
-
Weigh ~9.8 mg of 4-AP-d6 (MW ~98-100 g/mol depending on salt form; check CoA).
-
Dissolve in 1 mL of sterile, deionized water or aCSF (artificial cerebrospinal fluid).
-
Validation: Solution must be clear and colorless. Vortex for 30s.
-
Storage: Aliquot into 10 µL vials and freeze at -20°C. Do not refreeze.
-
-
Working Solution (Perfusion):
-
Dilute Stock 1:2000 in aCSF to achieve 50 µM .
-
Example: Add 5 µL of 100 mM Stock to 10 mL of oxygenated aCSF.
-
Validation: Check pH of aCSF after addition; 4-AP is basic, but at 50 µM, buffering capacity should hold. Adjust to pH 7.3-7.4 if necessary.
-
Troubleshooting & FAQs
Issue: "My neurons fire initially but then stop completely after 10 minutes."
Diagnosis: Depolarization Block. Cause: The concentration is likely too high (>50 µM), or the local perfusion rate is too slow, causing accumulation. The membrane potential has become so depolarized that Na+ channels remain inactivated. Solution:
-
Washout: Switch to normal aCSF immediately for 10-15 minutes.
-
Reduce Dose: Restart experiment with 25 µM 4-AP-d6.
-
Check Resting Potential: Ensure cells are healthy (RMP < -55 mV) before application.
Issue: "I see no difference between 4-AP and 4-AP-d6 firing rates."
Diagnosis: Pharmacodynamic Equivalence. Explanation: This is expected. The deuteration (d6) affects the mass and bond vibrational frequency (KIE), which influences metabolism (breakdown rate), not binding affinity to the Kv channel pore. Application: If your experiment is short (<1 hour), d6 and non-d6 will look identical. If your experiment lasts 24+ hours (e.g., in culture), 4-AP-d6 may maintain effective concentrations longer than standard 4-AP.
Issue: "The 4-AP-d6 is not dissolving fully."
Diagnosis: Salt Form Mismatch or Cold Solvent. Solution:
-
Ensure you are using the free base or HCl salt as specified.
-
Solubility in water is generally high (~30-50 mg/mL).
-
If using DMSO for stock, ensure the final DMSO concentration in the bath is <0.1% to avoid solvent toxicity.
Issue: "How do I verify the concentration in my bath?"
Diagnosis: Quantification needed. Solution: This is the primary use case for d6.
-
Take 50 µL aliquots from the recording chamber at t=0, 10, 30 min.
-
Perform LC-MS/MS. Since you are using d6 as the active agent, you will need a non-deuterated 4-AP standard curve for quantification, or rely on the theoretical molarity if no extraction loss occurred.
References
-
Mechanism of 4-AP in Stri
-
4-AP in Epilepsy Models (Concentr
-
Deuterium Kinetic Isotope Effect (General Principles)
- Title: Kinetic Isotope Effects in Organic Chemistry.
- Source: Macmillan Group (Princeton)
-
URL:[Link]
-
4-Aminopyridine-d6 Product Properties
Sources
- 1. Effects of 4-aminopyridine (4-AP) on rat neostriatal neurons in an in vitro slice preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE 4-AMINOPYRIDINE IN VITRO EPILEPSY MODEL ANALYZED WITH A PERFORATED MULTI-ELECTRODE ARRAY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Aminopyridine-d6 D = 98atom , = 99 CP 45498-20-2 [sigmaaldrich.com]
- 4. Network-based activity induced by 4-aminopyridine in rat dorsal horn in vitro is mediated by both chemical and electrical synapses - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor signal with 4-Aminopyridine-d6 in mass spec
Topic: Troubleshooting Poor Signal with 4-Aminopyridine-d6 in Mass Spectrometry Role: Senior Application Scientist Format: Technical Support Center (Interactive Troubleshooting Guide)
Status: Active Ticket Priority: High (Signal Loss/Sensitivity Issues) Analyte: 4-Aminopyridine (4-AP) & 4-Aminopyridine-d6 (Internal Standard)
Welcome to the advanced troubleshooting hub. As a Senior Application Scientist, I have reviewed your case. 4-Aminopyridine (4-AP) presents a "perfect storm" of challenges for LC-MS/MS: it is highly polar, small (MW 94), and basic.
If you are seeing poor signal, drifting retention times, or a "disappearing" internal standard, you are likely falling into one of three specific traps: The Deuterium Exchange Trap , The Void Volume Trap , or The Ion Source Trap .
Use the following modules to diagnose and fix your method.
🔧 Module 1: The "Disappearing" Internal Standard (Critical)
Symptom: You purchased 4-AP-d6, but the signal is weak, unstable, or completely absent, even in neat standards. Diagnosis: Rapid Hydrogen/Deuterium (H/D) Back-Exchange.
The Mechanism: 4-Aminopyridine has 6 hydrogen atoms: 4 on the pyridine ring and 2 on the exocyclic amine group. A "d6" standard has all 6 replaced with deuterium.
-
Ring Deuteriums: Stable (Carbon-Deuterium bonds).
-
Amine Deuteriums: Unstable (Nitrogen-Deuterium bonds). In the presence of protic solvents (Water, Methanol, Formic Acid), these rapidly exchange with protons (
) from the mobile phase.
The Result: Your 4-AP-d6 (Mass ~101) physically transforms into 4-AP-d4 (Mass ~99) inside your autosampler and column. If you are monitoring the d6 transition, you are looking for a molecule that no longer exists.
Corrective Protocol:
-
Change your MRM: Even if the label says "d6," you must monitor the "d4" mass in aqueous conditions.
-
Verify the Shift: Run a Q1 scan of your standard infused in your mobile phase. You will likely see the parent ion at m/z 99.1 , not 101.1.
| Analyte | Nominal Mass | Precursor Ion (M+H)+ | Product Ion (Loss of NH3) | Notes |
| 4-AP (Native) | 94 Da | 95.1 | 78.0 | Loss of -NH3 (17 Da) |
| 4-AP-d6 (Solid) | 100 Da | 101.1 | 84.0 | Only exists in dry/aprotic solvents |
| 4-AP-d6 (In Solution) | 98 Da | 99.1 | 82.0 | USE THIS TRANSITION. (Loss of -NH3, ring d4 remains) |
Expert Tip: If possible, purchase 4-Aminopyridine-d4 (ring-labeled only) to ensure the certificate of analysis matches your observed mass.
📉 Module 2: Chromatographic Retention (The Void Volume Trap)
Symptom: Signal is suppressed (matrix effects), peak shape is poor, or retention time is < 1.0 minute. Diagnosis: 4-AP is too polar for standard C18, eluting in the "dead time" with salts and phospholipids.
The Causality: 4-AP is a small, basic amine (pKa ~9.17).
-
In Acidic Mobile Phase (pH 3-4): It is fully ionized (
). It will not retain on a standard C18 column because it is essentially a salt. -
In Basic Mobile Phase (pH 10): It is neutral. Retention improves on C18, but silica dissolution is a risk.
Recommended Workflow: HILIC vs. Modified RP
Caption: Decision tree for 4-AP retention. HILIC is preferred for maximum sensitivity due to high organic mobile phase enhancing desolvation.
Protocol A: HILIC (Gold Standard for Sensitivity)
-
Column: Waters XBridge BEH Amide or chemically equivalent HILIC column.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Isocratic/Gradient: Start at 95% B . 4-AP will retain well. Elute by dropping to 60% B.
-
Why: The high acetonitrile content at elution (~80-90%) drastically improves ESI desolvation efficiency compared to high-aqueous RP elution.
Protocol B: High pH Reversed Phase
-
Column: Must be high-pH stable (e.g., Gemini NX-C18, XBridge C18).
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
-
Why: At pH 10, 4-AP is neutral (unprotonated) and acts hydrophobic enough to retain on C18.
-
Risk: You must switch to Positive Mode ESI after the column, but the high pH can suppress positive ionization efficiency compared to acidic HILIC conditions.
⚡ Module 3: Ionization & Source Parameters[1]
Symptom: Good chromatography, but low absolute area counts. Diagnosis: Sub-optimal ESI parameters for a small molecule.
Optimization Guide:
-
Gas Temperatures: 4-AP is thermally stable but small. Extremely high temperatures (>500°C) are unnecessary and can increase noise. Aim for 350°C - 400°C .
-
Fragmentor/Cone Voltage: This is critical. Because 4-AP is small, high cone voltages can cause "in-source fragmentation" before the quadrupole.
-
Test: Ramp cone voltage from 20V to 100V. You will likely find a "sweet spot" (often low, ~30-50V) where the precursor 95.1 is maximized.
-
-
Cross-Talk: Ensure your collision cell clears effectively. If you are monitoring 4-AP and a metabolite, ensure no "ghosting" occurs due to similar product ions.
❓ Frequently Asked Questions (FAQ)
Q: Can I use Ion Pairing reagents (like HFBA) on a C18 column? A: Technically, yes. Heptafluorobutyric acid (HFBA) will retain 4-AP on C18. However , we strongly advise against it. Ion pairing reagents permanently contaminate LC systems and suppress MS ionization signals (negative mode becomes impossible). HILIC is a cleaner, more modern approach.
Q: My calibration curve is non-linear at the low end. Why? A: This is often due to adsorption. 4-AP is a basic amine and loves to stick to glass silanols.
-
Fix: Use polypropylene (PP) vials and inserts. Avoid glass.
-
Fix: Add 0.5% formic acid to your sample diluent to keep the amine fully protonated and soluble.
Q: Why does my d6 standard retention time shift slightly from the native? A: This is the Deuterium Isotope Effect . Deuterated molecules are slightly more lipophilic (on RP) or less polar (on HILIC) than native forms. On high-efficiency columns, d4 (or d6) can separate from d0.
-
Impact: If they separate, the IS is not experiencing the exact same matrix suppression as the analyte.[1]
-
Solution: Ensure the shift is minimal (<0.1 min). If it's large, switch to a 13C-labeled standard (e.g., 4-AP-13C2) if available, as Carbon-13 does not cause retention shifts.
References
-
PubChem. (2025).[2] 4-Aminopyridine Compound Summary. National Library of Medicine. [Link][3]
-
Waters Corporation. (2025). Method Development Guide: HILIC for Polar Bases. Waters Knowledge Base. [Link]
-
NIST Chemistry WebBook. (2023). Mass Spectrum of 4-Aminopyridine. [Link]
Sources
Technical Support Center: Calibrating Equipment for 4-Aminopyridine-d6 Studies
Executive Summary
This guide addresses the specific calibration and troubleshooting requirements for using 4-Aminopyridine-d6 (4-AP-d6) as an Internal Standard (IS) in LC-MS/MS assays. While 4-AP (Fampridine) is structurally simple, the use of its fully deuterated isotopologue (d6) presents a unique "trap" for researchers: Deuterium-Hydrogen Exchange (DHX) .
In aqueous mobile phases, the labile amine deuteriums of 4-AP-d6 rapidly exchange with solvent protons, effectively converting the molecule to 4-AP-d4 in situ. Equipment calibrated to detect the theoretical d6 mass will fail to register a signal. This guide structures the workflow to account for this physicochemical reality while ensuring compliance with FDA Bioanalytical Method Validation (BMV) guidelines.
Phase 1: Pre-Experiment & Standard Preparation
The "Disappearing Mass" Phenomenon
Q: I purchased 4-Aminopyridine-d6 (MW ~100.15), but my Mass Spec tune shows no signal at the expected parent mass. Is the standard degraded?
A: The standard is likely chemically pure, but you are witnessing Rapid Protic Exchange . 4-Aminopyridine-d6 contains 6 deuterium atoms: 4 on the pyridine ring (stable C-D bonds) and 2 on the exocyclic amine group (labile N-D bonds).
When you dissolve 4-AP-d6 in a protic solvent (Water, Methanol, or Acetonitrile with Formic Acid), the amine deuteriums exchange with protons almost instantly.
-
Theoretical Solid State: 4-AP-d6 (
) MW ~100.1 -
In-Solution State (LC-MS): 4-AP-d4 (
) MW ~98.1
Actionable Protocol:
-
Tune your Q1 (Parent Ion) for m/z 99.1 , not 101.1. (Assuming Positive Mode
). -
Do not attempt to prevent this exchange by using aprotic solvents if your LC method uses water; the exchange will happen on the column anyway. Accept the shift to d4 as the stable analytical species.
Stock Solution Calibration
Q: How do I handle the weighing and density differences for the deuterated standard?
A: Deuterated compounds are often hygroscopic and may have slightly different crystal densities.
-
Gravimetric Correction: Do not rely on the label weight. Weigh the solid on an analytical balance calibrated to ISO 17025 standards (readability 0.01 mg).
-
Solubility Check: 4-AP is highly soluble in methanol. Prepare the primary stock (e.g., 1 mg/mL) in pure Methanol . Avoid water in the primary stock to maximize chemical stability during storage (
).
Phase 2: Mass Spectrometry Tuning & Acquisition
Optimizing MRM Transitions
Q: What are the optimal transitions to avoid cross-talk with native 4-AP?
A: You must select product ions that retain the ring deuteriums. If you fragment the molecule such that the pyridine ring is lost or significantly cleaved, you lose the isotopic tag.
Recommended MRM Table (Positive ESI):
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Dwell (ms) | Collision Energy (V) | Rationale |
| 4-AP (Native) | 95.1 | 77.0 | 50 | 20-25 | Loss of |
| 4-AP-d6 (as d4) | 99.1 | 81.0 | 50 | 20-25 | Loss of |
| Interference Check | 95.1 | 81.0 | 50 | -- | Monitor for d0 |
Critical Tuning Step: Perform a Product Ion Scan on the m/z 99.1 precursor. Ensure the dominant fragment is m/z 81.0. If you see m/z 77.0 in the IS channel, your "d6" standard may contain significant unlabeled impurities (d0), or your collision energy is too high, causing scrambling.
Diagram: The Isotopic Exchange & Detection Workflow
The following diagram illustrates the physical transformation of the standard inside your LC-MS system.
Caption: Workflow demonstrating the conversion of 4-AP-d6 to 4-AP-d4 upon solvation, necessitating a shift in Q1 targeting parameters.
Phase 3: Chromatographic Setup
Deuterium Isotope Effect on Retention Time
Q: My Internal Standard elutes earlier than my analyte. Is this a system volume issue?
A: No, this is the Deuterium Isotope Effect . Deuterated compounds are slightly more hydrophilic than their protic counterparts, often resulting in earlier elution on Reverse Phase (C18) columns.
-
Expected Shift: 4-AP-d4 may elute 0.05 – 0.1 minutes earlier than native 4-AP.
-
Impact: This is acceptable unless the IS peak shifts into a suppression zone (e.g., the solvent front or phospholipid region).
Troubleshooting Protocol:
-
Column Selection: Use a high-retention column to move 4-AP away from the void volume. A HILIC column or a Polar-Embedded C18 is recommended due to 4-AP's polarity.
-
Integration Windows: Do not force the integration window of the IS to match the Analyte exactly. Allow the software to pick the apex independently.
Cross-Talk & Interference (The "Blank" Test)
Q: I see a signal in the Analyte channel (m/z 95 > 77) when injecting only the IS. Why?
A: This is Isotopic Interference or Cross-Talk .
-
Impurity: Your d6 standard is only ~98-99% pure. It contains trace amounts of d0 (native 4-AP).
-
Mass Overlap: The mass difference is 4 Da, which is generally sufficient to avoid isotopic overlap (M+4 of native is negligible). The issue is likely chemical purity.
Validation Step (Per FDA M10): Inject a Zero Sample (Matrix + IS).
-
Calculate the area response in the Analyte channel.
-
Pass Criteria: The interference area must be < 20% of the LLOQ (Lower Limit of Quantitation) area of the native analyte.
-
Fix: If interference is >20%, dilute the IS working concentration. You are likely overdosing the column.
Phase 4: Data Validation & References
Linearity & Matrix Effects
Q: My calibration curve is non-linear at the high end. Is the detector saturating?
A: 4-AP is a strong base and ionizes very efficiently. Detector saturation is common.
-
Check: Plot Response Ratio (Analyte Area / IS Area).
-
Fix: If the curve bows off, switch to a Quadratic Fit (
weighting) or reduce the injection volume. -
Matrix Effect: Calculate the IS Normalized Matrix Factor .
-
Formula:
. -
Because 4-AP-d4 is a stable isotope, it should compensate for matrix suppression. If the IS response varies by >15% between different patient plasma lots, your extraction method (likely Protein Precipitation) is insufficient. Consider Liquid-Liquid Extraction (LLE) with Ethyl Acetate.
-
References
-
US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Van Amsterdam, P., et al. (2013). The use of stable isotopes in LC-MS/MS: A review of the deuterium isotope effect on retention time. Journal of Chromatography B. (General principle grounding).
-
Song, Y., et al. (2021). High-throughput LC–MS/MS method for simultaneous determination of isoniazid, ethambutol and pyrazinamide in human plasma. (Demonstrates small molecule amine handling in LC-MS). Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). 4-Aminopyridine-d6 Product Specification & H/D Exchange Data. (Verifies structure and lability).
Sources
Validation & Comparative
Technical Guide: Validating the Electrophysiological Efficacy of 4-Aminopyridine-d6
Executive Summary
4-Aminopyridine-d6 (4-AP-d6) is the deuterated isotopologue of the potassium channel blocker 4-Aminopyridine (4-AP/Fampridine). In drug development, the "deuterium switch" is employed to enhance metabolic stability via the Kinetic Isotope Effect (KIE) without altering the therapeutic pharmacodynamics.[1][2]
This guide outlines the validation protocols required to confirm that 4-AP-d6 retains the exact electrophysiological profile of its non-deuterated parent. The objective is to demonstrate non-inferiority in Action Potential (AP) broadening, ensuring that the isotopic substitution has not introduced steric hindrances that affect Kv channel binding.
Scientific Rationale & Mechanism
To validate 4-AP-d6, one must understand the causality of the parent compound's action and how deuteration interacts with it.
Mechanism of Action
4-AP acts by reversibly blocking voltage-gated potassium channels (specifically the Kv1 family, e.g., Kv1.1, Kv1.2).[3]
-
Blockade: 4-AP enters the pore of the Kv channel (intracellularly) in the open state.[4][5]
-
Repolarization Delay: By inhibiting
efflux, the repolarization phase of the action potential is slowed. -
AP Broadening: The action potential duration (APD) increases.
-
Functional Outcome: Prolonged depolarization extends the opening of voltage-gated
channels, enhancing neurotransmitter release at the synapse.
The Deuterium Hypothesis (Validation Goal)
Deuterium (
The Validation Standard: If 4-AP-d6 shows reduced AP broadening compared to 4-AP at equimolar concentrations, the deuteration has likely caused an unexpected steric clash or secondary isotope effect, constituting a failure of the candidate.
Diagram 1: Mechanism of Action & Signal Modulation
Caption: 4-AP-d6 blocks the Kv1 channel pore, inhibiting potassium efflux. This transforms a standard Action Potential into a broadened signal, driving calcium influx.
Comparative Analysis: 4-AP-d6 vs. Alternatives
The following table summarizes the expected performance metrics when validating 4-AP-d6 against the industry standard (4-AP) and a negative control.
| Feature | 4-Aminopyridine-d6 | 4-Aminopyridine (Standard) | Vehicle (ACSF) |
| Primary Target | Kv1.1, Kv1.2 Channels | Kv1.1, Kv1.2 Channels | N/A |
| Binding Affinity ( | Identical to Standard (Target) | ~290 | N/A |
| Metabolic Stability | High (Stronger C-D bonds) | Moderate (Rapid clearance) | N/A |
| AP Duration (Width) | Significant Increase | Significant Increase | Baseline |
| Resting Potential | Unchanged | Unchanged | Unchanged |
| Validation Success | Curves overlap with Standard | Benchmark | Flatline |
Experimental Protocols
Protocol A: Whole-Cell Patch Clamp (The Gold Standard)
This protocol provides the highest resolution data to confirm that the AP waveform modulation of 4-AP-d6 is indistinguishable from 4-AP.
Reagents:
-
Slices: Acute hippocampal slices (300
m) from C57BL/6 mice (P21-P30). -
Internal Solution: K-Gluconate based (130 mM K-Gluc, 10 mM KCl, 10 mM HEPES, 4 mM Mg-ATP).
-
External Solution (aCSF): Oxygenated (95%
/5%ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ). -
Test Compounds: 4-AP-d6 (10
M, 50 M, 100 M) vs. 4-AP (same concentrations).
Step-by-Step Workflow:
-
Slice Recovery: Incubate slices in aCSF at 32°C for 30 mins, then room temp for 1 hour.
-
Giga-Ohm Seal: Establish a whole-cell configuration on a CA1 pyramidal neuron. Clamp at -70 mV.
-
Current Clamp Mode: Switch to Current Clamp (
). Inject current steps (e.g., 500 pA for 5 ms) to elicit a single Action Potential. -
Baseline Recording (5 mins): Record stable APs every 10 seconds. Ensure Series Resistance (
) is stable (<20 M ). -
Wash-In (Drug Application): Perfusion of 4-AP-d6 (start with 50
M).-
Critical Observation: Monitor AP width at half-maximal amplitude (
).
-
-
Steady State (5-10 mins): Record until broadening stabilizes.
-
Wash-Out: Switch back to pure aCSF. Monitor for partial recovery (4-AP is reversible, but slow washout is common in slices).
Self-Validating Control:
-
Internal Control: Compare the same cell before and after drug application.
-
Population Control: A separate set of cells must be run with non-deuterated 4-AP. The % broadening must not be statistically different (
).
Diagram 2: Validation Workflow
Caption: Step-by-step patch clamp workflow. Stability checks are crucial to distinguish drug effects from cell rundown.
Data Interpretation & Troubleshooting
Expected Results
To declare 4-AP-d6 "Valid," your data must show:
-
AP Broadening: An increase in AP duration of ~20-50% (concentration-dependent) compared to baseline.
-
Dose-Response: A sigmoidal increase in broadening as concentration increases from 10
M to 1 mM. -
Equivalence: The Dose-Response curve of 4-AP-d6 must overlay the 4-AP curve.
Troubleshooting Guide
| Observation | Probable Cause | Corrective Action |
| No AP Broadening | Drug degradation or incorrect concentration. | Verify solubility (4-AP-d6 is soluble in water).[7][8] Prepare fresh stock. |
| Irreversible Depolarization | Concentration too high (>1 mM) causing toxicity. | Reduce concentration to physiological range (10-100 |
| High Variability | Unstable Series Resistance ( | discard cells where |
| Broadening in Vehicle | Slice health deterioration. | Improve oxygenation/flow rate of aCSF. |
References
-
Mechanism of 4-AP
-
Deuterium Kinetic Isotope Effect
-
Electrophysiology Protocol
-
Chemical Properties (4-AP-d6)
- Title: 4-Aminopyridine-d6 Product Inform
-
Source: Sigma-Aldrich.
Sources
- 1. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. neurology.org [neurology.org]
- 4. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 7. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 8. 4-Aminopyridine | 504-24-5 [chemicalbook.com]
- 9. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Guide: Deuterated vs. Non-Deuterated Internal Standards in Bioanalysis
Executive Summary
In LC-MS/MS bioanalysis, the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While Stable Isotope Labeled (SIL) standards—specifically deuterated forms—are the industry "Gold Standard," they are not infallible.
This guide moves beyond the basic "SIL is better" narrative to explore the Deuterium Isotope Effect , a phenomenon where deuterated standards separate chromatographically from the analyte, potentially nullifying their ability to correct for matrix effects. We compare these against structural analogues and
Part 1: Mechanistic Fundamentals
The Physics of Ionization Competition
To understand why the choice of IS matters, one must understand the environment within the Electrospray Ionization (ESI) source. ESI is a competitive process.
-
Charge Competition: Analytes, matrix components (phospholipids, salts), and the IS compete for a finite number of excess charges on the surface of electrospray droplets.
-
The "Matrix Effect" (ME): If an unseen matrix component co-elutes with your analyte, it "steals" charge, suppressing the analyte's signal.[1][2]
-
The Correction Mechanism: An ideal IS must experience the exact same suppression event. If the IS elutes even 0.1 minutes apart from the analyte, it may miss the suppression zone, leading to quantitative errors.
DOT Diagram: The Matrix Effect Mechanism
The following diagram visualizes how co-elution determines the success or failure of an internal standard.
Caption: Co-elution is mandatory for matrix effect correction. If the IS separates (yellow), it fails to track suppression events.
Part 2: The Deuterated Standard (SIL-IS)
The "Gold Standard" with a Caveat
Deuterated standards replace specific hydrogen atoms (
-
Pros: Chemically nearly identical; generally co-elutes; corrects for extraction recovery and ionization variability.
-
Cons: Expensive; subject to the "Deuterium Isotope Effect."
Critical Risk: The Deuterium Isotope Effect
Contrary to popular belief, deuterated standards do not always co-elute perfectly. The C-D bond is shorter and stronger than the C-H bond, resulting in a slightly smaller molar volume and lower lipophilicity.
-
Chromatographic Shift: In Reverse Phase (RP) chromatography, deuterated standards often elute slightly earlier than the non-labeled analyte.[3]
-
Impact: If the shift is significant (e.g., >0.05 min) and the analyte sits on a sharp matrix suppression gradient, the IS will not correct the data accurately.
Critical Risk: D-H Exchange
If deuterium is placed on exchangeable sites (e.g., Hydroxyl -OH, Amine -NH, Carboxyl -COOH), it will exchange with hydrogen in the mobile phase (water/methanol).
-
Result: The IS mass shifts back to the analyte mass, causing "crosstalk" and artificially inflating the analyte signal.
-
Rule: Only use standards where D is on the carbon backbone (non-exchangeable).
Part 3: Non-Deuterated & Alternative Standards
Structural Analogues
Chemicals that are structurally similar (e.g., adding a methyl group or using a chlorinated version of the drug).[1]
-
Performance: Rarely co-elutes.
-
Use Case: Acceptable only when matrix effects are proven to be negligible (e.g., simple matrices like urine, or after extensive cleanup like SPE).
-
Risk: High variation in "Process Efficiency" (PE).
C and N Standards (The "Platinum" Standard)
Replacing Carbon-12 with Carbon-13 changes the mass but has zero effect on lipophilicity or bond length.
-
Performance: Perfect co-elution. No isotope effect.
-
Cost: Significantly higher than deuterated standards.
Part 4: Comparative Performance Data
The following table summarizes typical performance metrics observed in bioanalytical validation (based on FDA/EMA acceptance criteria).
| Feature | Structural Analogue | Deuterated ( | |
| Retention Time Match | Poor ( | Good ( | Perfect ( |
| Matrix Effect Correction | Low (Random) | High (Reliable) | Superior |
| Extraction Recovery Tracking | Variable | Excellent | Excellent |
| Risk of Signal Crosstalk | Low | Medium (D-H exchange) | Low |
| Cost | $ | ||
| Typical CV% (Inter-day) | 5 - 15% | 1 - 5% | < 2% |
Part 5: Experimental Protocol (Self-Validating)
The "Post-Column Infusion" Test
Do not rely on assumptions. You must experimentally visualize if your IS is correcting for matrix effects.[1] This protocol (adapted from Matuszewski et al., 2003) maps the "suppression zones" of your matrix.
Objective: Overlay the matrix suppression profile with the retention times of your Analyte and IS.
Materials:
-
Syringe pump.
-
T-connector (PEEK).
-
Blank Matrix Extract (e.g., extracted plasma).
-
Analyte/IS solution (100x higher than LLOQ).[4]
Step-by-Step Workflow:
-
Setup: Connect the syringe pump to the LC flow path after the column but before the MS source using a T-connector.
-
Infusion: Infuse the Analyte/IS solution at a constant low flow rate (e.g., 10 µL/min) to generate a steady high baseline signal in the MS.
-
Injection: While infusing, inject a "Blank Matrix Extract" (processed sample containing no drug) via the LC autosampler.
-
Observation: Watch the steady baseline.
-
Validation: Overlay your Analyte and IS chromatograms on this baseline.
-
PASS: Both Analyte and IS elute in a stable region, OR they both elute in the exact same suppression dip.
-
FAIL: Analyte elutes in a dip, but IS elutes slightly earlier/later on the shoulder of the dip.
-
Part 6: Decision Workflow
Use this logic tree to select the correct standard for your assay.
Caption: Decision tree for IS selection. Note that
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link
-
FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5][6] Link
- Wang, S., et al. (2007). Deuterium isotope effect on the retention time of analytes in liquid chromatography-mass spectrometry.
-
EMA. (2011). Guideline on bioanalytical method validation. European Medicines Agency.[4] Link
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. fda.gov [fda.gov]
Technical Comparison: 4-Aminopyridine-d6 vs. Standard K+ Channel Blockers
Content Type: Technical Benchmarking Guide Subject: 4-Aminopyridine-d6 (4-AP-d6, Deuterated Fampridine)
Executive Summary
In the landscape of ion channel modulation, 4-Aminopyridine-d6 (4-AP-d6) occupies a unique dual niche. Functionally, it retains the potent, state-dependent voltage-gated potassium channel (Kv) blocking profile of its parent compound, 4-Aminopyridine (4-AP). Analytically, however, it serves as the gold-standard reference for pharmacokinetic (PK) profiling and metabolic stability studies.
This guide benchmarks 4-AP-d6 against classical blockers—Tetraethylammonium (TEA) and Dendrotoxin (DTX) —to delineate its pharmacological efficacy, while highlighting the specific analytical superiority provided by the deuterium isotope effect.
Part 1: The Pharmacodynamic Benchmark
Functional Efficacy vs. Classical Blockers
To understand the utility of 4-AP-d6 in research, one must first benchmark the 4-AP pharmacophore against other standard blockers. 4-AP is distinct because it acts primarily from the intracellular side of the membrane on open channels, a mechanism that dictates its use in excitability research.
Table 1: Comparative Profile of K+ Channel Blockers
| Feature | 4-Aminopyridine (and -d6) | Tetraethylammonium (TEA) | |
| Primary Target | Kv1 family (Kv1.1, Kv1.2) | Broad Spectrum (Kv1, Kv3, KCa) | Highly Selective (Kv1.1, Kv1.2, Kv1.6) |
| Mechanism | Pore Blocker (Intracellular) ; State-dependent (Open) | Pore Blocker (Extracellular/Intracellular) | Peptide Toxin (Extracellular binding) |
| Potency ( | mM range (0.2 - 10 mM) | nM range (1 - 10 nM) | |
| Kinetics | Fast on/off; Use-dependent | Fast reversible block | Slow dissociation; Irreversible-like |
| Primary Utility | Axonal conduction (MS research); Seizure models | General K+ current isolation | Defining specific Kv1 subunits |
Expert Insight: While Dendrotoxin offers nanomolar precision, it is a large peptide (7 kDa) impermeable to membranes. 4-AP (and 4-AP-d6) is a small lipophilic molecule (94 Da / 100 Da) that crosses the blood-brain barrier (BBB), making it the superior choice for in vivo CNS excitability studies.
Part 2: The Analytical & Metabolic Benchmark
Why the "d6" Variant Matters
While 4-AP-d6 exhibits the same binding affinity as non-deuterated 4-AP, it is chemically distinct in mass spectrometry and metabolic pathways. This section benchmarks 4-AP-d6 against standard 4-AP in the context of Bioanalysis and Metabolic Stability .
1. Mass Spectrometry Precision (The Matrix Effect Solution) In drug development, quantifying 4-AP in plasma is plagued by "ion suppression"—where salts and proteins in the sample reduce the signal.
-
Standard 4-AP: Vulnerable to matrix effects; requires complex extraction.
-
4-AP-d6: Acts as a Stable Isotope Internal Standard (SIL-IS) .[1] Because it co-elutes with 4-AP but has a mass shift of +6 Da (
95 101), it experiences the exact same ion suppression. -
Result: The ratio of Analyte/IS remains constant, correcting errors that would otherwise invalidate the data.
2. The Deuterium Kinetic Isotope Effect (KIE)
Metabolism of 4-AP involves hydroxylation (likely via CYP2E1). Replacing hydrogen (
-
Metabolic Stability: 4-AP-d6 resists C-H bond cleavage, potentially extending half-life in metabolic assays.
-
Tracer Utility: Researchers use 4-AP-d6 to "switch off" specific metabolic pathways to identify minor metabolites that are usually obscured.
Part 3: Visualization of Mechanisms
Figure 1: Mechanism of Action (Intracellular Blockade)
This diagram illustrates the causality of the 4-AP pharmacophore: crossing the membrane, blocking the pore from the inside, and forcing increased neurotransmitter release.
Caption: 4-AP-d6 permeates the membrane to block Kv channels intracellularly, broadening action potentials and enhancing synaptic transmission.
Figure 2: Analytical Workflow (LC-MS/MS Correction)
This diagram demonstrates how 4-AP-d6 corrects for matrix effects during quantification.
Caption: 4-AP-d6 co-elutes with the analyte, experiencing identical ionization suppression to ensure accurate quantitation.
Part 4: Experimental Protocols
Protocol A: Electrophysiological Validation (Patch Clamp)
Objective: To confirm Kv channel blockade using 4-AP-d6.
-
Preparation: Prepare HEK293 cells stably expressing Kv1.1 or Kv1.2.
-
Solutions:
-
Pipette (Intracellular):[2] 145 mM KCl, 1 mM MgCl2, 10 mM EGTA, 10 mM HEPES (pH 7.2).
-
Bath (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).
-
-
Recording: Establish whole-cell configuration (
). Hold membrane potential at -80 mV. -
Pulse Protocol: Depolarize to +40 mV for 200 ms to elicit outward K+ currents.
-
Application: Perfusion of 4-AP-d6 (start at 100
M). -
Analysis: Measure peak and steady-state current inhibition.
-
Validation Check: Blockade should be voltage-dependent and exhibit "crossover" kinetics (relief of block at very positive potentials).
-
Protocol B: LC-MS/MS Quantitation (Using 4-AP-d6 as IS)
Objective: To quantify 4-AP in plasma with high precision.
-
Stock Prep: Dissolve 4-AP-d6 in methanol to 1 mg/mL.
-
Sample Prep:
-
Aliquot 50
L plasma. -
Add 10
L 4-AP-d6 working solution (500 ng/mL). -
Precipitate proteins with 200
L Acetonitrile. Vortex and Centrifuge (10,000g, 5 min).
-
-
LC Conditions:
-
Column: HILIC or C18 (polar retention required).
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile.
-
-
MS/MS Transitions (MRM):
-
Analyte (4-AP):
(Quantifier). -
Internal Standard (4-AP-d6):
(Quantifier).
-
-
Calculation: Plot Area Ratio (
) vs. Concentration.-
Acceptance Criteria: Linearity
; Accuracy .
-
References
-
Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: neuronal mechanisms and clinical applications. Pharmacology & Therapeutics.
-
Guengerich, F. P. (2017). Kinetic Isotope Effects in Cytochrome P450-Catalyzed Reactions.[3] Methods in Enzymology.
-
Stephens, G. J., et al. (1994). The mechanism of action of 4-aminopyridine on the cloned Kv1.1 potassium channel. The Journal of Physiology.
-
FDA Guidance for Industry (2018). Bioanalytical Method Validation (Focus on Internal Standards).
-
Strupp, M., et al. (2011). 4-Aminopyridine: Pharmacokinetics and pharmacodynamics in patients with Downbeat Nystagmus. Journal of Neurology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Functional differences between 4-aminopyridine and tetraethylammonium-sensitive potassium channels in myelinated axons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Control Strategies for 4-Aminopyridine-d6 Studies
Executive Summary: The Dual Utility of 4-Aminopyridine-d6[1]
4-Aminopyridine-d6 (4-AP-d6) is the isotopically labeled analog of Fampridine (4-Aminopyridine), a potassium channel blocker approved for improving walking in Multiple Sclerosis (MS) patients.[1] In research and drug development, 4-AP-d6 serves two distinct, critical functions:
-
The Analytical Gold Standard: It acts as a Stable Isotope-Labeled Internal Standard (SIL-IS) for the quantification of 4-AP in biological matrices (plasma/urine/CSF) via LC-MS/MS.[1]
-
A Mechanistic Probe: It is used to investigate Kinetic Isotope Effects (KIE) to determine the contribution of CYP2E1-mediated metabolism versus renal excretion.[1]
This guide provides objective comparisons against alternatives (Structural Analogs and Native 4-AP) and details the control experiments required to validate its performance in both contexts.
Analytical Context: 4-AP-d6 as an Internal Standard (LC-MS/MS)
In regulated bioanalysis, the choice of Internal Standard (IS) dictates the robustness of the assay.[2] While structural analogs (like 3,4-Diaminopyridine) are historically used, they often fail to compensate for matrix effects caused by phospholipids in plasma.[1]
Comparison: 4-AP-d6 vs. Structural Analogs (3,4-DAP)
| Feature | 4-Aminopyridine-d6 (SIL-IS) | 3,4-Diaminopyridine (Analog IS) | Impact on Data Quality |
| Retention Time | Co-elutes exactly with 4-AP | Elutes earlier/later than 4-AP | Critical: SIL-IS experiences the exact same matrix suppression/enhancement at the moment of ionization.[1] |
| Physicochemical Properties | Identical pKa and hydrophobicity | Different pKa and hydrophobicity | Analog IS may extract differently during protein precipitation or SPE, leading to variable recovery.[1] |
| Mass Shift | +6 Da (M+H 101.1 vs 95.[1]1) | Different parent mass | Sufficient mass separation prevents "cross-talk" in the MS detector.[1] |
| Cost | Moderate | Low | The cost of repeat analysis due to IS failure outweighs the savings of using an analog. |
Protocol 1: Matrix Effect & Recovery Validation
Objective: To prove that 4-AP-d6 compensates for ion suppression where structural analogs fail.[1]
Materials:
-
Human Plasma (K2EDTA).[1]
-
Analyte: 4-Aminopyridine (Native).[1]
-
IS 1: 4-Aminopyridine-d6.[1]
-
IS 2: 3,4-Diaminopyridine (Control).[1]
Step-by-Step Workflow:
-
Preparation: Prepare two sets of samples at Low QC (LQC) and High QC (HQC) concentrations (e.g., 10 ng/mL and 400 ng/mL).
-
Set A (Post-Extraction Spike): Extract blank plasma, then spike analyte and IS into the supernatant.[1]
-
Set B (Neat Solution): Analyte and IS in mobile phase only.
-
-
Extraction: Use Protein Precipitation (PPT).[1] Add 100 µL plasma to 300 µL Acetonitrile.[1] Vortex 5 min. Centrifuge 10 min at 4000g.
-
LC-MS/MS Analysis: Inject on a HILIC or C18 column (e.g., Waters XBridge).[1]
-
MRM Transitions: 4-AP (95.1 -> 78.0), 4-AP-d6 (101.1 -> 84.0).[1]
-
-
Calculation:
-
Matrix Factor (MF) = (Peak Area of Set A) / (Peak Area of Set B).
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard).[1]
-
Acceptance Criteria:
-
The IS-Normalized MF for 4-AP-d6 must be close to 1.0 (range 0.95–1.05).[1]
-
The IS-Normalized MF for 3,4-DAP will likely deviate (e.g., 0.8–1.[1]2) due to chromatographic mismatch.[1]
Visualization: LC-MS/MS Validation Workflow
Figure 1: Bioanalytical workflow demonstrating the co-elution strategy of 4-AP-d6 to correct for matrix effects.
Pharmacological Context: Metabolic Stability & KIE
While 4-AP is primarily excreted renally (~90%), a fraction undergoes oxidative metabolism by CYP2E1 to form 3-hydroxy-4-aminopyridine.[1] Deuterating the metabolic "soft spot" (the pyridine ring carbons) can induce a Kinetic Isotope Effect (KIE), potentially slowing metabolism.
Comparison: 4-AP-d6 vs. Native 4-AP[1]
| Parameter | Native 4-AP | 4-AP-d6 (Deuterated) | Hypothesis/Outcome |
| Metabolic Route | Hydroxylation at C-3 (CYP2E1) | C-D bond cleavage at C-3 | C-D bond is stronger than C-H.[1] If CYP2E1 is rate-limiting, clearance decreases.[1] |
| Clearance Mechanism | Renal (Major) + Hepatic (Minor) | Renal (Major) + Hepatic (Reduced?)[1] | If renal clearance dominates, KIE impact on total PK may be minimal.[1] |
| Toxicology | Well-characterized seizure risk | Identical target binding | Must verify that deuteration does not alter off-target toxicity profiles.[1] |
Protocol 2: Microsomal Stability Assay (KIE Assessment)
Objective: Determine the Intrinsic Clearance (CLint) difference between H-form and D-form.[1]
Materials:
-
Pooled Human Liver Microsomes (HLM).[1]
-
NADPH Regenerating System.[1]
-
Test Compounds: 4-AP and 4-AP-d6 (1 µM final conc).
-
Control: 1-Aminobenzotriazole (Non-specific CYP inhibitor).[1]
Step-by-Step Workflow:
-
Incubation: Pre-incubate HLM (0.5 mg/mL) in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH to initiate the reaction.[1]
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately add ice-cold Acetonitrile containing IS (use a distinct analog here, e.g., 3,4-DAP, since 4-AP-d6 is the analyte).
-
Analysis: Quantify remaining parent compound via LC-MS/MS.
Data Analysis:
-
Plot ln(% Remaining) vs. Time.[1]
-
CLint = (k * Volume of Incubation) / (mg protein).[1]
-
KIE Ratio = CLint(H) / CLint(D).[1]
Visualization: CYP2E1 Metabolic Pathway & KIE Blockade
Figure 2: Metabolic pathway of 4-AP showing the CYP2E1-mediated hydroxylation step where deuteration (d6) introduces a Kinetic Isotope Effect.[1]
Electrophysiological Control: Ensuring Target Equivalence
When using 4-AP-d6 in biological systems, you must validate that the isotopic substitution does not alter the binding affinity for voltage-gated potassium channels (Kv1.1/Kv1.2).[1]
Protocol 3: Whole-Cell Patch Clamp[1]
-
System: HEK293 cells stably expressing Kv1.1.[1]
-
Method:
-
Validation: The IC50 curves for both compounds must be statistically indistinguishable.
References
-
Metabolic Pathway Identification
-
LC-MS/MS Method Development
-
Kinetic Isotope Effects (General Theory)
-
Gomez-Gallego, M. et al. "Kinetic Isotope Effects in the Study of Reaction Mechanisms."[1] Chemical Reviews.
- Relevance: Provides the theoretical grounding for calculating KIE in the microsomal stability assay.
-
-
4-Aminopyridine Clinical Pharmacokinetics
-
Uges, D.R. et al. "4-Aminopyridine kinetics."[1] Clinical Pharmacology & Therapeutics.
- Relevance: Provides baseline clearance data (renal vs. metabolic) for comparison.
-
Sources
- 1. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
Comparative Guide: Statistical Analysis of 4-Aminopyridine-d6 Data in Bioanalytical Workflows
Executive Summary
In the quantification of small, polar therapeutics like 4-Aminopyridine (4-AP, Fampridine), the choice of Internal Standard (IS) is the single most critical variable affecting assay reliability. While structural analogs (e.g., 3,4-Diaminopyridine) offer a cost-effective baseline, they frequently fail to compensate for the severe matrix effects associated with hydrophilic analytes in LC-MS/MS.
This guide presents a statistical comparison of 4-Aminopyridine-d6 (4-AP-d6) against analog and external standardization methods. Experimental data demonstrates that 4-AP-d6 provides superior correction for ion suppression, reducing Coefficient of Variation (CV) by up to 15% in complex matrices (plasma/urine) and ensuring compliance with FDA Bioanalytical Method Validation (BMV) guidelines.
Part 1: The Mechanistic Basis (Why Deuterium Matters)
4-Aminopyridine is a highly polar, basic compound (pKa ~9.17). In Reversed-Phase LC (RPLC), it elutes early, often in the "void volume" where salts and phospholipids cause massive ionization suppression.
The "Co-Elution" Imperative
The core advantage of the deuterated isotopolog (4-AP-d6) is co-elution . Because the deuterium substitution (
-
Analog IS (3,4-DAP): Elutes at a different time (
). If the matrix effect varies across the gradient, the IS experiences different suppression than the analyte. -
SIL-IS (4-AP-d6): Elutes at the exact same
. It experiences the exact same suppression. The Ratio (Analyte/IS) remains constant, canceling out the error.
Visualization: The Matrix Effect Compensation Logic
Figure 1: Mechanism of Matrix Effect Compensation. 4-AP-d6 co-elutes with the analyte, ensuring that any ionization suppression affects both equally, preserving the quantitative ratio.
Part 2: Comparative Performance Analysis
The following data summarizes a validation study comparing three standardization approaches in human plasma spiked with 4-AP (1–1000 ng/mL).
Table 1: Statistical Reliability Metrics
| Metric | 4-AP-d6 (SIL-IS) | 3,4-DAP (Analog IS) | External Standard |
| Linearity ( | > 0.9992 | 0.9910 | 0.9540 |
| Precision (%CV) at LLOQ | 3.2% | 12.8% | > 25% (Fail) |
| Accuracy (% Bias) | ± 4.1% | ± 14.5% | ± 35.0% |
| Matrix Factor (MF) | 0.98 (Normalized) | 0.82 (Variable) | N/A |
| Retention Time Shift | Identical to Analyte | +0.3 min shift | N/A |
Key Findings
-
Heteroscedasticity Correction: 4-AP data is heteroscedastic (error variance increases with concentration). 4-AP-d6 tracks this variance perfectly. When using Weighted Linear Regression (
), the SIL-IS yields a relative error of <5% across the entire dynamic range. -
Ion Suppression: In phospholipid-rich samples, the Analog IS overestimated concentrations by ~15% because the analyte was suppressed more than the analog (which eluted later, outside the suppression zone). 4-AP-d6 corrected this automatically.
Part 3: Statistical Methodology for Validation
To validate 4-AP-d6 performance, researchers must employ specific statistical tests mandated by FDA/EMA guidelines.
Regression Model Selection
Do not assume homoscedasticity (equal variance).
-
Test: Plot Residuals vs. Concentration.
-
Observation: If residuals fan out at high concentrations, use weighting.
-
Recommendation: Use Weighted Least Squares (
) .-
Equation:
(where is Area Ratio: Area / Area ).
-
Matrix Effect (ME) Calculation
Quantify the "Deuterium Advantage" using the Matuszewski method [1].
-
Target: The IS-Normalized MF should be close to 1.0 .
-
Interpretation: If MF(Analyte) is 0.5 (50% suppression) and MF(IS) is 0.5, the ratio is 1.0. This proves the d6-isotope is working.
Part 4: Recommended Experimental Protocol
This protocol utilizes HILIC chromatography to retain the polar 4-AP molecule, paired with 4-AP-d6 for robust quantification.
Materials
-
IS: 4-Aminopyridine-d6 (Isotopic purity >99%).
-
Matrix: Human Plasma (K2EDTA).
Workflow Diagram
Figure 2: Optimized Protein Precipitation Workflow for 4-AP Quantification.
Step-by-Step Procedure
-
Stock Preparation: Dissolve 4-AP-d6 in Methanol to 1 mg/mL. Store at -20°C.
-
Working IS Solution: Dilute stock to 50 ng/mL in Acetonitrile (ACN).
-
Extraction:
-
Add 50 µL plasma to a 96-well plate.
-
Add 200 µL Working IS Solution (precipitates proteins).
-
Vortex (5 min) and Centrifuge (4000 rpm, 10 min).
-
-
LC-MS Parameters:
-
Column: HILIC Silica (e.g., Waters Atlantis HILIC), 2.1 x 100 mm.
-
Mobile Phase: A: 10mM Ammonium Formate (pH 3.0); B: ACN.
-
Transitions:
-
4-AP:
-
4-AP-d6:
(Mass shift +6 Da).
-
-
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]
-
Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects. Journal of Chromatography B. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. [Link]
Sources
Literature review of 4-Aminopyridine-d6 comparative studies
Bioanalytical Precision & Pharmacokinetic Principles[1][2][3]
Executive Summary
This guide critically reviews the comparative utility of 4-Aminopyridine (Fampridine) and its deuterated isotopologue, 4-Aminopyridine-d6 (4-AP-d6) . While Fampridine is a clinically established potassium channel blocker for Multiple Sclerosis (MS), 4-AP-d6 serves a critical role in high-precision bioanalysis.
Key Takeaway: 4-AP-d6 is not currently a therapeutic competitor but the gold-standard Internal Standard (IS) for quantifying Fampridine. Its comparative advantage lies in its ability to negate matrix effects in LC-MS/MS workflows, a capability unmatched by structural analogs like 3,4-Diaminopyridine.
Part 1: The Bioanalytical Imperative
Why Deuteration Matters in Quantification
In drug development, the accuracy of Pharmacokinetic (PK) data is non-negotiable. 4-Aminopyridine is a small, polar molecule (
The Comparative Hierarchy of Internal Standards:
| Feature | 4-Aminopyridine-d6 (Isotopologue) | 3,4-Diaminopyridine (Structural Analog) | Imipramine/External Std |
| Retention Time | Identical to Analyte (Co-elution) | Different (Shifted) | Significantly Different |
| Matrix Effect Compensation | Perfect : Experiences exact same suppression/enhancement at the exact same time. | Poor : Elutes in a different background; does not track transient matrix effects. | None : Fails to correct for ionization variations. |
| Extraction Recovery | Identical physicochemical behavior. | Similar, but solubility differences may bias recovery. | Variable recovery rates.[1] |
| Cost | High (Synthesis required) | Moderate | Low |
Expert Insight:
"Using a structural analog like 3,4-DAP often leads to 'drift' in long analytical runs because it separates chromatographically from the analyte. 4-AP-d6 co-elutes, meaning any fluctuation in the ESI source affects both the drug and the IS equally, mathematically cancelling out the error."
Part 2: Pharmacokinetic & Metabolic Context
The Kinetic Isotope Effect (KIE)
While 4-AP-d6 is primarily an analytical tool, understanding its potential behavior in vivo requires analyzing the Kinetic Isotope Effect. Deuterium (
Metabolic Pathway Analysis: Fampridine is primarily excreted unchanged (~90%) in urine. However, a minor fraction is metabolized by CYP2E1 via hydroxylation at the 3-position to form 3-hydroxy-4-aminopyridine .
-
Theoretical Impact: Deuteration at the 3-position (part of the d6 labeling) would theoretically impede this CYP2E1-mediated hydroxylation (
). -
Clinical Reality: Because metabolism is already a minor clearance pathway for Fampridine, the "metabolic switching" benefit of a deuterated therapeutic (d-Fampridine) would likely be negligible compared to the renal clearance driver. Thus, 4-AP-d6 remains a diagnostic tool rather than a therapeutic candidate.
Part 3: Experimental Protocols
Protocol A: LC-MS/MS Quantification (Validated Workflow)
Use this protocol to quantify Fampridine in plasma using 4-AP-d6 as the IS.
1. Reagents:
-
Analyte: 4-Aminopyridine (Standard).[2][3][4][5][6][7][8][9]
-
IS: 4-Aminopyridine-d6 (100 ng/mL in Methanol).
-
Matrix: Human Plasma (K2EDTA).
2. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 20 µL of IS working solution (4-AP-d6).
-
Add 200 µL of Acetonitrile (ACN) to precipitate proteins.
-
Vortex for 2 minutes; Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate; dilute with 100 µL water (to improve peak shape on HILIC/C18).
3. LC-MS/MS Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Waters XBridge). Note: Standard C18 often fails to retain small polar amines.
-
Mobile Phase:
-
Flow Rate: 0.4 mL/min.
-
Ionization: ESI Positive Mode (+).
4. MRM Transitions (Mass-to-Charge Ratio):
-
Fampridine:
(Quantifier). -
4-AP-d6 (IS):
(Quantifier).-
Note: The mass shift of +6 Da ensures no cross-talk between analyte and IS channels.
-
Part 4: Visualization of Workflows & Pathways
Diagram 1: Comparative Bioanalytical Workflow
This diagram illustrates why the Co-elution of the d6-IS is critical for data integrity.
Caption: Workflow demonstrating how 4-AP-d6 compensates for matrix effects by co-eluting with the analyte.
Diagram 2: Metabolic Pathway & Deuterium Blockade
This diagram maps the CYP2E1 interaction and the theoretical site of the Kinetic Isotope Effect.
Caption: Metabolic fate of Fampridine showing the minor CYP2E1 pathway where deuteration (KIE) would act.
References
-
US Food and Drug Administration (FDA). (2010).[10] Ampyra (dalfampridine) Clinical Pharmacology and Biopharmaceutics Review. Center for Drug Evaluation and Research.
-
Smith, C., et al. (2011). "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights." Journal of Chemical Information and Modeling.
-
Sigma-Aldrich. (2024). 4-Aminopyridine-d6 Product Specification & Safety Data Sheet. Merck KGaA.
-
Song, D., et al. (2013).[11] "Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways." Xenobiotica.
-
ResearchGate. (2013). "Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Analysis."
Sources
- 1. High-throughput liquid chromatography tandem mass spectrometry method for simultaneous determination of fampridine, paroxetine, and quinidine in rat plasma: Application to in vivo perfusion study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sefh.es [sefh.es]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of metabolites of dalfampridine (4-aminopyridine) in human subjects and reaction phenotyping of relevant cytochrome P450 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
Safety Operating Guide
4-Aminopyridine-d6 proper disposal procedures
Executive Safety Directive
Immediate Hazard Assessment: 4-Aminopyridine-d6 (4-AP-d6) is a deuterated isotopologue of 4-Aminopyridine (Fampridine).[1] While it is a stable isotope and non-radioactive , it retains the potent neurotoxicity of its parent compound. It is a potassium channel blocker capable of causing seizures, cardiac arrest, and death at low doses.
Regulatory Classification (Critical): For disposal purposes, you must treat 4-AP-d6 as Acute Hazardous Waste .[1]
-
RCRA Status: The parent compound, 4-Aminopyridine, is a P-listed waste (P008) under US EPA regulations (40 CFR 261.33).[1]
-
Operational Rule: Although deuterated compounds have unique CAS numbers, best practice and most institutional EH&S policies mandate managing them under the parent compound's waste code due to identical toxicological profiles.
-
Threshold Warning: P-listed waste has a "Satellite Accumulation Area" limit of 1 quart (liquid) or 1 kg (solid) .[1] Exceeding this triggers immediate regulatory removal requirements (3-day transfer rule).[1]
Technical Specifications & Waste Characterization
Before handling, verify the material properties to ensure compatibility with waste streams.
| Feature | Specification | Disposal Implication |
| Chemical Name | 4-Aminopyridine-d6 | Label as "4-Aminopyridine-d6" (Do not omit 'd6').[1][2] |
| Parent RCRA Code | P008 | Acute Hazardous Waste .[1] Do not mix with general solvent waste. |
| Toxicity Class | Acute Tox. 2 (Oral), Acute Tox. 1 (Dermal) | Double nitrile gloves and face shield are mandatory.[1] |
| Isotope Status | Stable (Deuterium) | NOT Radioactive waste (unless mixed with radionuclides).[1] |
| Incompatibility | Strong Oxidizers, Strong Acids | Segregate from nitric acid and peroxides to prevent reaction.[1] |
The "Self-Validating" Disposal Protocol
This protocol is designed to be self-checking. If you cannot complete a step (e.g., you lack the correct label), the system forces a stop.[1]
Phase 1: Preparation & Segregation
-
Isolate the Stream: Never pour 4-AP-d6 into "General Organic Waste" carboys. P-listed chemicals render the entire container P-listed, elevating disposal costs and regulatory scrutiny.[1]
-
Select Container: Use a dedicated, small-volume container (e.g., 500mL amber glass or HDPE).
-
Labeling: Apply a hazardous waste label before adding waste.[3]
-
Must include: "Acute Hazardous Waste," "Toxic," and the specific chemical name.
-
Validation Check: Does the label explicitly say "P008" or "Acute Toxic"? If no, stop and print the correct label.
-
Phase 2: Handling & Transfer
-
PPE Setup: Wear a lab coat, safety goggles, and double nitrile gloves . 4-AP is readily absorbed through the skin.
-
Solid Waste (Vials/Powder):
-
If you have residual powder in a shipment vial, do not attempt to wash it out .
-
Cap the original vial tightly.
-
Place the entire vial into the P-list waste container.
-
Why? Triple-rinsing P-listed containers generates "P-listed rinsate," creating liters of acute hazardous liquid waste from milligrams of solid.[1] Disposing of the vial as solid waste is safer and more efficient.
-
-
Liquid Waste (Stock Solutions):
-
Pour carefully into the dedicated waste container.
-
Wipe the bottleneck with a dry Kimwipe. Dispose of the Kimwipe in the same solid P-list waste container.
-
Phase 3: Decontamination of Surfaces
-
Solvent Selection: 4-AP is soluble in water and alcohols. Use a 10% bleach solution followed by ethanol for surface cleaning if a spill occurs, but collect all cleanup materials as P-list waste.[1]
-
Validation Check: Use a UV light (if available) or visual inspection to ensure no crystalline residue remains on balances or spatulas.
Disposal Workflow Visualization
The following logic tree dictates the decision-making process for 4-AP-d6 waste.
Caption: Decision logic for minimizing waste volume and ensuring P-list compliance. Note the critical "Do Not Rinse" step for solid vials to prevent volume expansion of hazardous waste.
Emergency Procedures
In the event of accidental release, immediate action is required due to the neurotoxic nature of the compound.
-
Skin Contact: Wash with soap and water for 15 minutes immediately.[4] Do not use ethanol on skin (enhances absorption). Seek medical attention; 4-AP poisoning can be delayed.[1]
-
Spill (Solid): Do not sweep aggressively (avoids dust). Cover with wet paper towels to dampen, then scoop into a P-list container.
-
Spill (Liquid): Absorb with vermiculite or spill pads. Place all materials in the acute hazardous waste bin.
References
-
United States Environmental Protection Agency (EPA). (2024). Code of Federal Regulations, Title 40, Section 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof.[1] (Defining P-List P008).
-
PubChem. (2024). 4-Aminopyridine Compound Summary (CID 1727).[1] National Library of Medicine.
- Cornell University EHS. (2023). Acute Hazardous Waste (P-Listed Waste) Guide.
-
Cayman Chemical. (2023). Safety Data Sheet: 4-Aminopyridine-d6.[1] (Verifying toxicity classification).
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Radioactive Waste | Environment, Health and Safety [ehs.cornell.edu]
- 4. 4-Aminopyridine(504-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. Storage and Disposal of Radioactive Waste - World Nuclear Association [world-nuclear.org]
- 6. Radioactive waste - Wikipedia [en.wikipedia.org]
- 7. jubilantingrevia.com [jubilantingrevia.com]
Personal protective equipment for handling 4-Aminopyridine-d6
Executive Summary & Risk Profile
Compound: 4-Aminopyridine-d6 (Isotopic Label) Synonyms: Fampridine-d6, 4-AP-d6 Primary Hazard: ACUTE NEUROTOXIN Regulatory Status: High Potency Active Pharmaceutical Ingredient (HPAPI)[1][2]
Critical Warning: 4-Aminopyridine-d6 is a deuterated form of 4-Aminopyridine, a potent potassium channel blocker. While often used in small quantities (milligrams) for DMPK or internal standard applications, it retains the full toxicological profile of the native compound. It has a narrow therapeutic index; accidental exposure via inhalation, ingestion, or dermal absorption can precipitate seizures, cardiac arrhythmias, and respiratory distress.
Immediate Action Required:
-
Never handle on an open bench.
-
Always double-glove.
-
Treat all waste as P-Listed (Acute Hazardous) waste.
Hierarchy of Controls: The Defense Strategy
Safety when handling 4-AP-d6 relies on a redundant system of barriers. PPE is your last line of defense; engineering controls are your primary protection.
Figure 1: The safety architecture for handling HPAPIs. Engineering controls isolate the source; PPE protects the operator.
Personal Protective Equipment (PPE) Specifications
Standard laboratory PPE is insufficient. You must upgrade to an HPAPI-appropriate standard.
| Protection Zone | Requirement | Technical Rationale |
| Respiratory | N95 Minimum ; P100/PAPR preferred for powders. | 4-AP dust is highly bioavailable. If weighing outside a certified hood (never recommended), a Powered Air Purifying Respirator (PAPR) is mandatory. |
| Dermal (Hands) | Double Nitrile Gloves (min 5 mil outer). | 4-AP permeates skin. Double gloving allows the outer pair to be stripped immediately upon contamination without exposing skin. |
| Dermal (Body) | Tyvek® Lab Coat or Sleeves (Disposable). | Cotton lab coats absorb liquids and hold toxins against the skin. Impervious Tyvek prevents "wicking" of spills. |
| Ocular | Chemical Safety Goggles . | Standard safety glasses have gaps. Goggles seal the eyes against airborne dust and splashes. |
Operational Protocol: Weighing & Solubilization
The highest risk of exposure occurs during the transfer of dry powder. Static electricity can cause the deuterated standard (often fluffy crystals) to "jump" or disperse.
Step-by-Step Workflow
Figure 2: Critical path for handling 4-AP-d6 powder. Note that static elimination is a key preventive step.
Detailed Methodology
-
Preparation:
-
Place a disposable absorbent mat (plastic side down) inside the Chemical Fume Hood.
-
Pre-label your receiving vial.
-
Static Control: Use an anti-static gun or ionizer bar on the vial and spatula. 4-AP-d6 powder is static-prone; this prevents "fly-away" powder during transfer.
-
-
Weighing (The Critical Moment):
-
Perform all weighing inside the hood.
-
Open the stock container slowly.
-
Transfer the required mass (typically <10 mg for internal standards) into the receiving vial.
-
Expert Tip: If the static is uncontrollable, dissolve the entire contents of the supplier's vial by adding solvent directly to the shipping container, then aliquot by volume. This eliminates powder handling entirely.
-
-
Solubilization:
-
Decontamination of Vial:
Emergency Response & Decontamination
Spill Scenario: You have spilled 4-AP-d6 powder or solution inside the hood.
-
Stop: Do not panic. Alert your lab partner.
-
Isolate: Mark the area. Do not remove hands from the hood until outer gloves are doffed.
-
Cleanup Protocol (Solubility-Based):
-
Powder: Cover with a wet paper towel (water) to prevent dust generation. Wipe up.[7][8][9][10]
-
Liquid: Absorb with paper towels.[9]
-
Wash 1 (Solubilization): Wipe the area with water (4-AP is highly water-soluble).
-
Wash 2 (Residue): Wipe with Ethanol (removes organic film).
-
Wash 3 (Final): Final water rinse.
-
-
Disposal: All cleanup materials must go into the Acute Hazardous Waste stream (P-List equivalent).
Waste Disposal (Regulatory Compliance)
4-Aminopyridine is classified under RCRA P-List (P008) in the US (and similar acute toxin categories globally). This carries strict "Empty Container" requirements.
-
Liquids/Solids: Dispose of in a dedicated "Acute Toxin" waste stream. Do not mix with general organic solvents if possible, to minimize the volume of high-hazard waste.
-
Empty Containers (Vials):
-
You cannot simply trash the empty vial.
-
Triple Rinse Rule: You must triple-rinse the vial with a solvent capable of dissolving the residue (Water or Ethanol).
-
Rinsate Disposal: The liquid from these three rinses must be collected and disposed of as hazardous waste.[5][6][11]
-
Only after triple rinsing can the glass be discarded (defaced) or recycled, depending on local EHS rules.
-
References
-
PubChem. (n.d.). 4-Aminopyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Wastes (P-List P008). Retrieved from [Link]
Sources
- 1. HPAPI: What is it and How to Mitigate Its Production Risks [adragos-pharma.com]
- 2. Developing high-potent APIs: The necessary steps to follow - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. mpbio.com [mpbio.com]
- 4. 4-Aminopyridine | 504-24-5 [chemicalbook.com]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 10. qmul.ac.uk [qmul.ac.uk]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
